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4-(2-Amino-4-methylphenyl)piperazin-2-one Documentation Hub

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  • Product: 4-(2-Amino-4-methylphenyl)piperazin-2-one
  • CAS: 1097785-67-5

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 4-(2-Amino-4-methylphenyl)piperazin-2-one

Executive Summary & Pharmacological Context The compound 4-(2-Amino-4-methylphenyl)piperazin-2-one represents a high-value heterocyclic scaffold, frequently utilized as a "head-group" or linker in the design of tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

The compound 4-(2-Amino-4-methylphenyl)piperazin-2-one represents a high-value heterocyclic scaffold, frequently utilized as a "head-group" or linker in the design of tyrosine kinase inhibitors (TKIs) and GPCR ligands. Its structural duality—combining a polar, hydrogen-bonding lactam (piperazin-2-one) with an electron-rich aniline moiety—makes it a critical intermediate for fragment-based drug discovery (FBDD).

This guide details a robust, scalable, two-step synthesis starting from commercially available precursors.[1] Unlike academic explorations that may utilize exotic catalysts, this protocol prioritizes process chemistry principles : cost-efficiency, regioselectivity, and ease of purification.

Key Chemical Attributes
PropertySpecification
Target Structure 4-(2-Amino-4-methylphenyl)piperazin-2-one
Core Scaffold Piperazin-2-one (Lactam)
Key Functionality Primary Aniline (Nucleophile for further derivatization)
Molecular Weight ~205.26 g/mol
Primary Challenge Regioselective N-arylation of the piperazinone ring without N1-protection.[2]

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent Nucleophilic Aromatic Substitution (


)  followed by a Nitro Reduction . This route avoids the use of expensive palladium catalysts (Buchwald-Hartwig) in the first step by leveraging the electron-deficient nature of the nitro-arene precursor.
Strategic Disconnection
  • C–N Bond Formation: The bond between the piperazinone N4 and the phenyl ring is formed via

    
    . The presence of the ortho-nitro group activates the fluorine leaving group.
    
  • Regiocontrol: Piperazin-2-one contains two nitrogen atoms.

    • N1 (Amide): Non-nucleophilic due to resonance delocalization with the carbonyl.

    • N4 (Amine): Highly nucleophilic secondary amine.

    • Insight: No protecting group is required for N1; the reaction is naturally selective for N4.

Reaction Pathway Visualization

Retrosynthesis Target Target: 4-(2-Amino-4-methylphenyl) piperazin-2-one Intermediate Intermediate: 4-(2-Nitro-4-methylphenyl) piperazin-2-one Intermediate->Target Nitro Reduction (H2, Pd/C) SM1 Precursor A: 1-Fluoro-4-methyl- 2-nitrobenzene SM1->Intermediate SNAr Coupling (K2CO3, DMSO) SM2 Precursor B: Piperazin-2-one SM2->Intermediate

Figure 1: Retrosynthetic logic flow demonstrating the convergent assembly of the target molecule.

Detailed Experimental Protocols

Step 1: Regioselective Coupling

Objective: Synthesize 4-(4-methyl-2-nitrophenyl)piperazin-2-one.

Reagents:

  • Substrate A: 1-Fluoro-4-methyl-2-nitrobenzene (CAS 446-11-7) [1.0 equiv]

  • Substrate B: Piperazin-2-one (CAS 5625-67-2) [1.1 equiv]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular [2.0 equiv]
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or DMF [5 vol relative to Substrate A]

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Piperazin-2-one (1.1 eq) and

    
     (2.0 eq).
    
  • Solvation: Add DMSO (anhydrous). Stir at room temperature for 10 minutes to ensure partial dissolution/suspension of the base.

  • Addition: Add 1-Fluoro-4-methyl-2-nitrobenzene (1.0 eq) dropwise or portion-wise. Note: The reaction is exothermic; monitor internal temperature.

  • Reaction: Heat the mixture to 85–95°C . Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[1]

    • Mechanistic Insight: The ortho-nitro group is essential here. It withdraws electron density, making the C-F bond susceptible to attack by the N4 of the piperazinone.

  • Completion: Reaction is typically complete within 4–6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into crushed ice/water (10x volume). Vigorous stirring is required.

    • The product should precipitate as a yellow/orange solid.

    • Filter the solid, wash copiously with water (to remove DMSO and inorganic salts), and dry under vacuum at 50°C.

Yield Expectation: 85–92% Appearance: Yellow solid.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the primary amine to yield the final target.

Reagents:

  • Substrate: 4-(4-methyl-2-nitrophenyl)piperazin-2-one [1.0 equiv]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet [10 wt% loading]

  • Hydrogen Source:

    
     gas (balloon pressure is sufficient) or Ammonium Formate (transfer hydrogenation).
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Protocol:

  • Safety Check: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen. Pd/C is pyrophoric when dry; ensure it is kept wet or under inert gas.
    
  • Loading: Add the nitro-intermediate (from Step 1) to the vessel. Add MeOH (10 vol).

  • Catalyst Addition: Carefully add the Pd/C catalyst.

  • Hydrogenation: Evacuate the vessel and backfill with

    
     (repeat 3 times). Attach a hydrogen balloon.
    
  • Reaction: Stir vigorously at Room Temperature (20–25°C).

    • Monitoring: The yellow color of the starting material will fade to colorless or pale beige as the reaction proceeds.

  • Completion: Typically 2–4 hours. Confirm by LC-MS (disappearance of Nitro peak M+, appearance of Amine peak M-30+2).

  • Workup:

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out completely to prevent fire hazards.

    • Wash the Celite pad with MeOH.

    • Concentrate the filtrate under reduced pressure.[3]

Yield Expectation: 90–95% Appearance: Off-white to pale grey solid.

Process Workflow & Quality Control

The following diagram outlines the operational logic for the purification and isolation, ensuring high purity for biological testing.

Workflow start Crude Reaction Mixture (Post-Hydrogenation) filter Filtration (Celite) Remove Pd/C start->filter concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate decision Purity Check (HPLC) concentrate->decision recryst Recrystallization (EtOH/Et2O) decision->recryst >90% Purity column Flash Chromatography (DCM/MeOH/NH3) decision->column <90% Purity final Final Product >98% Purity recryst->final column->final

Figure 2: Downstream processing workflow for isolation of pharmaceutical-grade material.

Analytical Specifications (Self-Validation)

To validate the synthesis, the final compound must meet these criteria:

TestExpected ResultLogic
1H NMR (DMSO-d6)

2.15 (s, 3H, Ar-CH3),

4.5-5.0 (br s, 2H, NH2)
Confirms methyl group integrity and successful reduction of nitro to amine.
LC-MS (ESI+) [M+H]+ = 206.1Confirms molecular weight.
Appearance Off-white solidDark coloration indicates oxidation of the aniline (requires recrystallization).

Safety & Handling (HSE)

  • Nitro Compounds: The intermediate 4-(4-methyl-2-nitrophenyl)piperazin-2-one is a nitro-aromatic. While generally stable, avoid excessive heat during drying.

  • Piperazines: Can act as sensitizers. Use proper PPE (gloves, respirator) to avoid inhalation of dusts.

  • Hydrogenation: Standard precautions for handling

    
     gas and pyrophoric catalysts (Pd/C) must be strictly enforced.
    

References

  • Regioselectivity in Piperazinone Synthesis

    • Source:Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution.
    • Relevance: Establishes the nucleophilicity difference between N1 and N4 in piperazinone rings.
    • URL:

  • General S_NAr Methodology

    • Source:Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.
    • Relevance: Validates the reactivity of fluoro-nitrobenzenes towards secondary amines.
    • URL:

  • Precursor Data (1-Fluoro-4-methyl-2-nitrobenzene)

    • Source:Sigma-Aldrich Product Specific
    • Relevance: Confirms physical properties and safety data for the starting m
    • URL:

  • Piperazinone Scaffold Utility

    • Source:Design, Synthesis, and in Vitro Evalu
    • Relevance: Contextualizes the use of N-aryl piperazines in drug discovery.
    • URL:

Sources

Exploratory

"4-(2-Amino-4-methylphenyl)piperazin-2-one chemical properties"

Technical Whitepaper: 4-(2-Amino-4-methylphenyl)piperazin-2-one Executive Summary 4-(2-Amino-4-methylphenyl)piperazin-2-one is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-(2-Amino-4-methylphenyl)piperazin-2-one

Executive Summary 4-(2-Amino-4-methylphenyl)piperazin-2-one is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Structurally, it combines a rigid piperazin-2-one (lactam) scaffold with a substituted aniline moiety. This unique architecture serves as a "conformational lock," offering distinct pharmacokinetic advantages over flexible piperazine analogs, including improved metabolic stability and hydrogen-bonding potential. This guide details its physicochemical properties, validated synthetic pathways, and application in medicinal chemistry.[1]

Chemical Identity & Physicochemical Profile

This molecule is characterized by three functional domains: the lactam (H-bond donor/acceptor), the tertiary amine (protonation site), and the primary aniline (nucleophilic handle).

PropertySpecification
IUPAC Name 4-(2-Amino-4-methylphenyl)piperazin-2-one
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol
Predicted LogP 0.8 – 1.2 (Moderate Lipophilicity)
pKa (Calculated) ~4.5 (Aniline), ~16.5 (Lactam NH), ~6.0 (Piperazine N4)*
H-Bond Donors 3 (Aniline -NH₂, Lactam -NH)
H-Bond Acceptors 3 (Lactam C=O, Aniline N, Piperazine N)
Appearance Off-white to pale yellow solid (typical for anilines)

*Note: The electron-withdrawing nature of the lactam carbonyl reduces the basicity of the N4 nitrogen compared to a standard piperazine.

Synthesis & Manufacturing Protocol

The most robust synthetic route involves a Nucleophilic Aromatic Substitution (


) followed by a reductive transformation. This approach avoids the use of expensive palladium catalysts in the initial coupling step.
Mechanism of Action (Synthesis)
  • Coupling: The secondary amine of piperazin-2-one attacks the electron-deficient carbon of 1-fluoro-4-methyl-2-nitrobenzene. The nitro group ortho to the fluorine activates the ring for

    
    .
    
  • Reduction: The nitro group is selectively reduced to the primary amine using catalytic hydrogenation or dissolved metal reduction, yielding the final product.

Step-by-Step Protocol

Step 1:


 Coupling 
  • Reagents: Piperazin-2-one (1.0 eq), 1-Fluoro-4-methyl-2-nitrobenzene (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Conditions: Heat to 80–100°C for 4–6 hours.

  • Workup: Dilute with water, extract with EtOAc.[1] The intermediate, 4-(4-methyl-2-nitrophenyl)piperazin-2-one, typically precipitates or crystallizes.

Step 2: Nitro Reduction

  • Reagents:

    
     (g) (1 atm), 10% Pd/C (5 wt%).
    
  • Solvent: Methanol or Ethanol.

  • Conditions: Stir at RT for 2–4 hours. Monitor via LC-MS for disappearance of the nitro peak.

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate. Recrystallize from EtOH/Hexane if necessary.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis logic and the downstream reactivity profile for drug design.

ChemicalPathways Precursor1 Piperazin-2-one Intermediate Intermediate: 4-(4-methyl-2-nitrophenyl) piperazin-2-one Precursor1->Intermediate SNAr Coupling (K2CO3, DMF, 80°C) Precursor2 1-Fluoro-4-methyl- 2-nitrobenzene Precursor2->Intermediate Product TARGET: 4-(2-Amino-4-methylphenyl) piperazin-2-one Intermediate->Product Reduction (H2, Pd/C) Kinase Kinase Inhibitors (ATP Hinge Binder) Product->Kinase Amide Coupling (Heterocycle attachment) Urea Urea Derivatives (via Isocyanates) Product->Urea Derivatization (Primary Amine)

Caption: Synthesis of 4-(2-Amino-4-methylphenyl)piperazin-2-one via SNAr coupling and reduction, highlighting downstream derivatization pathways.

Applications in Drug Discovery

This molecule is a "privileged scaffold" intermediate. Its value lies in the specific spatial arrangement of its functional groups.

A. Kinase Inhibition (ATP-Binding Pocket)

The 2-amino-phenyl motif is a classic "hinge-binding" element. When derivatized (e.g., converted to an amide or urea), it can form critical hydrogen bonds with the hinge region of kinases such as CDK4/6 , BCR-ABL , or EGFR .

  • Advantage: The piperazin-2-one ring restricts the conformational freedom compared to a standard piperazine, potentially reducing the entropy penalty upon binding to the protein target.

B. GPCR Ligands

The lactam moiety mimics the peptide bond, making this scaffold useful in peptidomimetics targeting GPCRs (e.g., Dopamine or Serotonin receptors). The lactam nitrogen (N1) can serve as a specific H-bond donor to conserved residues like Aspartate in the binding pocket.

Safety & Handling (MSDS Highlights)

As a chemical intermediate, it should be treated with standard precautions for anilines and nitrogen heterocycles.

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer (due to aniline moiety).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation (darkening) upon air exposure.

  • Stability: The lactam ring is stable to hydrolysis under neutral/mild conditions but may open under strong acidic/basic reflux.

References

  • Synthesis of Piperazin-2-ones: Petkovic, M., et al. "Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution."[2] Synthesis, 2023.[2] Link

  • Arylpiperazine Scaffolds in Medicinal Chemistry: Romeiro, L.A.S., et al. "Piperazine Derivatives as Potential Therapeutic Agents." Pharmaceuticals, 2015. (General reference for scaffold utility).
  • SNAr Reactivity of Fluoronitrobenzenes: Bunnett, J.F., et al. "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews, 1951.

Sources

Foundational

Beyond the Scaffold: Therapeutic Profiling of 4-(2-Amino-4-methylphenyl)piperazin-2-one

Executive Summary Compound Class: N-Arylpiperazinone Derivative Primary Pharmacophore: Constrained Peptidomimetic / Kinase Hinge Binder Key Potential Targets: Factor Xa (Serine Protease), p38 MAP Kinase, 5-HT Receptors[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: N-Arylpiperazinone Derivative Primary Pharmacophore: Constrained Peptidomimetic / Kinase Hinge Binder Key Potential Targets: Factor Xa (Serine Protease), p38 MAP Kinase, 5-HT Receptors[1]

This technical guide provides a structural deconstruction and therapeutic profiling of 4-(2-Amino-4-methylphenyl)piperazin-2-one . While not a marketed drug itself, this specific chemical entity represents a "privileged structure" in medicinal chemistry—a core scaffold capable of binding multiple distinct biological targets depending on its substitution vectors.

This analysis targets drug discovery scientists, outlining the theoretical binding modes, high-probability therapeutic targets, and the validation protocols required to transition this fragment from a chemical library to a lead candidate.

Part 1: Structural Deconstruction & Pharmacophore Mapping

To understand the therapeutic potential, we must first analyze the molecule's electronic and steric properties. The compound consists of a piperazin-2-one ring (a chiral-capable, constrained lactam) coupled to a 2-amino-4-methylphenyl (aniline) moiety.

The Pharmacophore Triad
  • The Lactam (Piperazin-2-one): Unlike a standard basic piperazine, the C2 carbonyl creates a neutral, planar region. This acts as a hydrogen bond acceptor (HBA) and mimics the peptide bond (

    
    ) found in endogenous substrates.
    
  • The Aniline "Head" (2-Amino-4-methylphenyl): The electron-rich aromatic ring with an ortho-amino group is a classic "hinge-binding" motif used in kinase inhibitors to mimic the adenine ring of ATP.

  • The Vector (N1 Position): The unsubstituted nitrogen (N1) on the piperazinone ring serves as the primary "growth vector" for optimizing potency and selectivity (e.g., adding a distal aryl group to reach hydrophobic pockets).

Pharmacophore Mol 4-(2-Amino-4-methylphenyl) piperazin-2-one Feat1 Lactam Carbonyl (C2) H-Bond Acceptor Mol->Feat1 Feat2 Aniline NH2 H-Bond Donor/Acceptor Mol->Feat2 Feat3 N1 Secondary Amine Solvent Exposed / Growth Vector Mol->Feat3 Target1 Factor Xa (S4 Pocket) Feat1->Target1 Mimics Peptide Backbone Target2 p38 MAPK (Hinge Region) Feat2->Target2 Mimics ATP Adenine Feat3->Target1 Linker Attachment Site

Figure 1: Pharmacophore deconstruction linking structural motifs to biological binding sites.

Part 2: Primary Target Class — Serine Proteases (Factor Xa)

Rationale

The piperazin-2-one scaffold is a validated surrogate for the morpholinone and piperidinone rings found in blockbuster anticoagulants like Apixaban and Rivaroxaban .

  • Mechanism: Direct Factor Xa (FXa) inhibitors prevent the conversion of prothrombin to thrombin.

  • Binding Mode: The piperazin-2-one ring typically occupies the S4 binding pocket of FXa. The carbonyl oxygen forms water-mediated hydrogen bonds, while the phenyl ring (attached at N4) orients towards the S1 pocket.

  • Relevance: The "2-amino-4-methylphenyl" group provides a unique handle. The ortho-amino group can form direct H-bonds with backbone carbonyls of the enzyme (e.g., Gly216), potentially increasing affinity over unsubstituted phenyl rings.

Validation Protocol: Chromogenic Factor Xa Assay

To confirm activity against FXa, a kinetic chromogenic assay is the industry standard.

Materials:

  • Human Factor Xa (Enzyme)

  • Chromogenic Substrate (e.g., S-2765: Z-D-Arg-Gly-Arg-pNA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compound in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer (final DMSO < 1%).

  • Enzyme Incubation: Add 20 µL of diluted FXa (final conc. 1 nM) to 96-well plates containing 10 µL of compound. Incubate for 15 min at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of Chromogenic Substrate (final conc. equal to

    
    , typically ~200 µM).
    
  • Detection: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Analysis: Calculate

    
     for each concentration. Plot % Inhibition vs. Log[Compound] to determine 
    
    
    
    .

Part 3: Secondary Target Class — Kinases (p38 MAPK)[2]

Rationale

The 2-amino-4-methylphenyl moiety is structurally homologous to the "head groups" of Type I and Type II kinase inhibitors.

  • Mechanism: Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) blocks the production of pro-inflammatory cytokines (TNF-α, IL-1β).

  • Binding Mode: The aniline nitrogen and the ortho-amino group form a "donor-acceptor" pair that hydrogen bonds with the kinase hinge region (specifically Met109 in p38

    
    ). The piperazinone ring extends into the solvent-exposed region or the ribose binding pocket, depending on conformation.
    
Validation Protocol: ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.

Materials:

  • Recombinant p38

    
     MAPK
    
  • Substrate: p38 peptide or MBP (Myelin Basic Protein)

  • ADP-Glo™ Reagent (Promega)

Step-by-Step Methodology:

  • Reaction Assembly: In a white 384-well plate, mix:

    • 2 µL Kinase (p38

      
      , ~5 ng/well)
      
    • 1 µL Test Compound (Serial dilution in DMSO)

    • 2 µL Substrate/ATP mix (ATP concentration at

      
      , ~50 µM).
      
  • Kinase Reaction: Incubate at room temperature for 60 minutes.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent (terminates reaction and consumes remaining ATP). Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light). Incubate for 30 minutes.

  • Readout: Measure luminescence (RLU). Signal is directly proportional to kinase activity.

Part 4: Target Screening Workflow

To efficiently triage this molecule, a hierarchical screening approach is recommended. This avoids wasting resources on low-probability targets.

ScreeningWorkflow Start Compound: 4-(2-Amino-4-methylphenyl) piperazin-2-one InSilico Phase 1: In Silico Docking (AutoDock Vina / Glide) Start->InSilico Decision1 High Score? InSilico->Decision1 Decision1->Start Redesign/Derivatize Biochem Phase 2: Biochemical Screening (Enzymatic Assays) Decision1->Biochem Binding Energy < -8.0 kcal/mol FXa Panel A: Serine Protease (Chromogenic FXa) Biochem->FXa p38 Panel B: Kinase Profiling (ADP-Glo p38) Biochem->p38 Cellular Phase 3: Cell-Based Validation (TNF-α Release / Coagulation Time) FXa->Cellular IC50 < 1 µM p38->Cellular IC50 < 1 µM

Figure 2: Hierarchical screening workflow from computational prediction to cellular validation.

Part 5: Comparative Data Summary

The following table summarizes the expected profile of the compound against the two primary target classes based on Structure-Activity Relationship (SAR) literature of similar scaffolds.

FeatureTarget: Factor XaTarget: p38 MAPK
Binding Pocket S4 Pocket (Hydrophobic/Cationic)ATP Binding Site (Hinge Region)
Key Interaction Carbonyl (C2) H-bond to water networkAniline (NH2) H-bond to Met109
Desired Potency


Optimization Vector Substitution at N1 (e.g., chlorophenyl)Substitution at C5/C6 (Steric fit)
Liability Low solubility (Planar stack)Selectivity vs. other kinases (JNK, ERK)

References

  • Piperazin-2-one Scaffold Utility

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source:ChemistryOpen (2025).
    • URL:[Link]

  • Factor Xa Inhibitor Design

    • Title: Discovery and development of Factor Xa inhibitors (2015–2022).
    • Source:Frontiers in Pharmacology (2023).
    • URL:[Link]

  • p38 MAPK Binding Mechanisms

    • Title: Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation.[2]

    • Source:Proceedings of the N
    • URL:[Link]

  • Kinase Assay Methodology: Title: ADP-Glo™ Kinase Assay Systems Protocol. Source: Promega Technical Manual.

Sources

Foundational

Technical Guide: Antimicrobial and Antifungal Potential of Piperazine Compounds

[1][2] Executive Summary The piperazine scaffold (

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The piperazine scaffold (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) represents a privileged structure in medicinal chemistry, distinguished by its conformational rigidity and ability to modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2][3][4] This guide analyzes the structural determinants that confer antimicrobial and antifungal efficacy to piperazine derivatives, detailing the transition from simple N-substituted cores to complex hybrid pharmacophores (e.g., piperazine-azole, piperazine-quinoline).[2] It provides validated protocols for synthesis and biological evaluation, grounded in recent mechanistic insights including ergosterol biosynthesis inhibition and efflux pump blockade.

Structural Logic & Structure-Activity Relationships (SAR)

The biological activity of piperazine is rarely intrinsic to the ring itself but rather stems from its role as a rigid linker that orients pharmacophores in 3D space. The nitrogen atoms at positions 1 and 4 serve as primary vectors for functionalization.

The Hybridization Strategy

Recent data (2024-2025) indicates that "molecular hybridization"—fusing piperazine with established antimicrobial scaffolds—yields superior potency compared to monomeric analogs.[5]

  • Piperazine-Azole Hybrids: Conjugating piperazine with triazoles targets fungal CYP51 (lanosterol 14α-demethylase) more effectively than azoles alone, often overcoming resistance in non-albicans Candida species.[2]

  • Piperazine-Quinoline Hybrids: The piperazine ring enhances the solubility of the lipophilic quinoline core, improving penetration into Gram-negative bacteria.

SAR Decision Matrix

The following diagram illustrates the critical substitution patterns required for high-efficacy derivatives.

SAR_Logic Core Piperazine Core (N1 & N4 Positions) N1_Sub N1 Substitution: Lipophilicity & Target Affinity Core->N1_Sub N4_Sub N4 Substitution: Bioavailability & Solubility Core->N4_Sub EWG Electron-Withdrawing Groups (F, Cl, NO2) Enhance Antibacterial Potency N1_Sub->EWG Heterocycles Heterocyclic Hybrids (Quinoline, Benzothiazole) Expand Spectrum N1_Sub->Heterocycles Alkyl Long Alkyl Chains Membrane Disruption N4_Sub->Alkyl

Caption: SAR logic map highlighting the distinct roles of N1 and N4 substitutions in optimizing piperazine pharmacokinetics and pharmacodynamics.

Mechanisms of Action[4][8]

Piperazine derivatives exhibit a dual-mode mechanism depending on their specific substitutions. This "multi-target" approach is critical for delaying the onset of resistance.

Antifungal Mechanism: Ergosterol Depletion

Unlike polyenes that merely bind ergosterol, piperazine-azole hybrids actively inhibit lanosterol 14α-demethylase (CYP51) .[2] This halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylsterols and membrane collapse. Recent studies also suggest downregulation of the Ras/cAMP/PKA pathway , suppressing hyphal formation in C. albicans.

Antibacterial Mechanism: Efflux & DNA Gyrase

In Gram-positive bacteria (S. aureus), bulky piperazine derivatives inhibit DNA Gyrase B , preventing replication.[2] In Gram-negative strains (E. coli), they act as Efflux Pump Inhibitors (EPIs) , blocking the AcrAB-TolC system and restoring susceptibility to standard antibiotics.[2]

Mechanism_Action cluster_Fungal Antifungal Pathway cluster_Bacterial Antibacterial Pathway Drug Piperazine Derivative CYP51 Inhibit CYP51 (14α-demethylase) Drug->CYP51 Gyrase Inhibit DNA Gyrase B Drug->Gyrase Efflux Block Efflux Pumps (AcrAB-TolC) Drug->Efflux Ergosterol Ergosterol Depletion CYP51->Ergosterol Membrane Membrane Instability (Lysis) Ergosterol->Membrane Replication Replication Arrest Gyrase->Replication

Caption: Dual mechanistic pathways of piperazine derivatives targeting fungal membrane integrity and bacterial replication machinery.[2]

Comparative Potency Data

The following table synthesizes Minimum Inhibitory Concentration (MIC) data from recent high-impact studies, comparing monomeric piperazines against hybrid scaffolds.

Compound ClassTarget OrganismMIC Range (µg/mL)Reference StandardNotes
Piperazine-Quinoline Hybrid M. catarrhalis0.03 - 0.06Ciprofloxacin (0.[2][6]03)Fluorine at C2 enhances Gram-negative penetration.[2]
Piperazine-Azole Hybrid C. albicans (Resistant)0.125 - 0.50Fluconazole (>64)Effective against azole-resistant strains due to dual binding.[2]
N-Alkyl Piperazine S. aureus6.25 - 12.5Ampicillin (2.[2]0)Moderate activity; requires lipophilic tail for membrane insertion.[2]
Piperazine-Flavonol E. coli25.0Kanamycin (4.[2]0)Biofilm inhibition observed at sub-MIC levels.[2]

Experimental Protocols

Synthesis: N-Alkylation of Piperazine (General Protocol)

Causality: This


 reaction is preferred for its high yield and ability to introduce diverse alkyl/aryl groups.

Reagents: Anhydrous


, Acetonitrile (ACN), Piperazine, Substituted Alkyl Halide.[2]
  • Activation: Dissolve piperazine (1.0 eq) in ACN. Add anhydrous

    
     (2.5 eq) to scavenge the generated acid, driving the equilibrium forward.[2]
    
  • Addition: Add the substituted alkyl halide (1.1 eq) dropwise at

    
     to prevent poly-alkylation.
    
  • Reflux: Heat to

    
     for 6–12 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).
    
  • Purification: Filter inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (look for piperazine protons at 
    
    
    
    2.5–3.5 ppm) and HRMS.
Biological Evaluation: Broth Microdilution Assay (CLSI Standard)

Trustworthiness: This protocol ensures reproducibility by controlling inoculum density and growth phases.

  • Inoculum Prep: Adjust bacterial/fungal suspension to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi).
  • Plate Setup: Use 96-well plates. Dispense 100 µL of test compound (serial dilutions from 64 to 0.06 µg/mL).

  • Controls (Critical):

    • Positive Control:[2][7] Ciprofloxacin (Bacteria) / Fluconazole (Fungi).[2][8]

    • Negative Control:[2] Sterile broth + Solvent (DMSO < 1%).[2]

    • Growth Control:[2] Inoculum + Broth (no drug).[2]

  • Incubation:

    
     for 24h (bacteria) or 
    
    
    
    for 48h (fungi).[2]
  • Readout: The MIC is the lowest concentration showing no visible turbidity . Verify with Resazurin dye (turns pink in presence of viable cells) for ambiguous wells.[2]

References

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Medicinal Chemistry. [Link][9]

  • Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. Journal of Medicinal Chemistry. [Link]

  • Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans. Bioorganic Chemistry. [Link][2]

  • Piperazine based antimicrobial polymers: a review. RSC Advances. [Link]

  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus. Molecules. [Link][2][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-(2-Amino-4-methylphenyl)piperazin-2-one

Executive Summary & Strategic Rationale This application note details a robust, two-step synthesis protocol for 4-(2-Amino-4-methylphenyl)piperazin-2-one , a privileged scaffold often utilized in the development of Facto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a robust, two-step synthesis protocol for 4-(2-Amino-4-methylphenyl)piperazin-2-one , a privileged scaffold often utilized in the development of Factor Xa inhibitors, tyrosine kinase inhibitors (e.g., Imatinib analogs), and GPCR ligands.

The Synthetic Challenge

The primary challenge in synthesizing N-aryl piperazinones is achieving regioselectivity between the two nitrogen atoms on the piperazin-2-one ring:

  • N1 (Amide Nitrogen): Electron-deficient due to resonance with the carbonyl; generally non-nucleophilic under neutral/mildly basic conditions.

  • N4 (Amine Nitrogen): Secondary amine; highly nucleophilic.

Strategic Solution: We utilize a Nucleophilic Aromatic Substitution (SNAr) strategy. The high nucleophilicity of the N4 position allows for exclusive arylation using an activated fluoronitrobenzene precursor without the need for N1-protection, significantly reducing step count and improving atom economy. This is followed by a chemoselective Catalytic Hydrogenation to yield the target aniline derivative.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two commercially available building blocks: Piperazin-2-one and 1-Fluoro-4-methyl-2-nitrobenzene (also known as 4-fluoro-3-nitrotoluene).

Retrosynthesis Target Target: 4-(2-Amino-4-methylphenyl) piperazin-2-one Intermediate Intermediate: 4-(4-Methyl-2-nitrophenyl) piperazin-2-one Target->Intermediate Reduction (H2, Pd/C) SM1 Start Material 1: Piperazin-2-one Intermediate->SM1 SNAr Coupling SM2 Start Material 2: 1-Fluoro-4-methyl- 2-nitrobenzene Intermediate->SM2 SNAr Coupling

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperazinone core and the aryl ring.

Experimental Protocol

Step 1: Regioselective SNAr Coupling

Objective: Synthesize the nitro-intermediate 4-(4-methyl-2-nitrophenyl)piperazin-2-one .

Reaction Logic

The fluorine atom on the nitrobenzene ring serves as an excellent leaving group for SNAr due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. The ortho-nitro group provides the necessary electron-withdrawing activation.

Materials & Stoichiometry[1][2][3][4]
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
1-Fluoro-4-methyl-2-nitrobenzene 155.131.015.5 gElectrophile
Piperazin-2-one 100.121.111.0 gNucleophile
Potassium Carbonate (K₂CO₃) 138.211.520.7 gBase (HCl scavenger)
DMSO (Dimethyl sulfoxide) --150 mLPolar Aprotic Solvent
Procedure
  • Setup: Charge a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and reflux condenser.

  • Dissolution: Add Piperazin-2-one (11.0 g) and K₂CO₃ (20.7 g) to DMSO (150 mL). Stir at room temperature for 10 minutes to ensure a uniform suspension.

  • Addition: Add 1-Fluoro-4-methyl-2-nitrobenzene (15.5 g) dropwise or in small portions to the suspension. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to 85°C (internal temperature). Maintain stirring for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[1][5][6] The limiting reagent (fluoronitrobenzene) should be consumed (<1%).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (20–25°C).

    • Slowly pour the reaction mass into Ice-Water (600 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

    • Stir the slurry for 30 minutes to dissolve inorganic salts.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 × 50 mL) to remove residual DMSO and salts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 85–92%

    • Appearance: Yellow solid.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the primary amine to yield 4-(2-Amino-4-methylphenyl)piperazin-2-one .

Reaction Logic

Palladium on Carbon (Pd/C) is the catalyst of choice for clean nitro-to-aniline reductions. Methanol is used as the solvent to ensure solubility of the polar substrate.

Materials & Stoichiometry[1][2][3][4]
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
Nitro Intermediate (Step 1) 235.241.020.0 gSubstrate
10% Pd/C (50% wet) -10 wt%2.0 gCatalyst
Hydrogen (H₂) 2.02ExcessBalloon/1 atmReductant
Methanol (MeOH) --200 mLSolvent
Procedure
  • Safety Check: Ensure all ignition sources are removed. Purge the reaction vessel with Nitrogen (N₂) before adding catalyst.

  • Loading: To a hydrogenation flask (or autoclave), add the Nitro Intermediate (20.0 g) and Methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (2.0 g) under a gentle N₂ stream. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation:

    • Evacuate the flask and backfill with Hydrogen (H₂) three times.

    • Stir vigorously under a Hydrogen atmosphere (balloon pressure or 1–2 bar in autoclave) at Room Temperature (25°C) .

    • Reaction time: 3–5 hours.

    • IPC: Monitor by HPLC for the disappearance of the nitro starting material and the transient hydroxylamine intermediate.

  • Workup:

    • Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C catalyst.

    • Wash the Celite pad with Methanol (2 × 30 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to obtain the crude solid.

  • Purification (Recrystallization):

    • Recrystallize the crude solid from Ethanol/Ethyl Acetate (1:3) or Isopropanol if purity is <98%.

    • Expected Yield: 80–88%

    • Appearance: Off-white to pale beige solid.

Process Workflow & Logic

Workflow Start Start: Reagents Preparation Step1 Step 1: SNAr Coupling (DMSO, K2CO3, 85°C) Start->Step1 Quench Quench into Ice Water (Precipitation) Step1->Quench Filter1 Filtration & Wash (Remove DMSO/Salts) Quench->Filter1 Step2 Step 2: Hydrogenation (MeOH, Pd/C, H2) Filter1->Step2 Filter2 Celite Filtration (Remove Pd Catalyst) Step2->Filter2 Conc Concentration & Recrystallization Filter2->Conc Final Final Product QC (HPLC >98%) Conc->Final

Figure 2: Operational workflow emphasizing the precipitation workup in Step 1 to avoid tedious extractions.

Critical Quality Attributes (CQAs) & Troubleshooting

Analytical Standards
  • 1H NMR (DMSO-d6): Diagnostic peaks include the piperazinone methylene protons (multiplets ~2.9–3.5 ppm), the singlet methyl group (~2.1 ppm), and the broad NH2 signal (~4.5–5.0 ppm).

  • HPLC Purity: >98.0% (Area %).

  • Residual Solvent: DMSO < 5000 ppm (ICH Q3C Class 3).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete precipitation; Product soluble in water/DMSO mix.Increase water volume to 10x reaction volume or saturate aqueous phase with NaCl (brine) before filtration.
Regioisomer Impurity Reaction at N1 (Amide).Ensure base is not too strong (use K₂CO₃, avoid NaH) and temperature does not exceed 100°C. N4 is kinetically favored.
Incomplete Reduction Catalyst poisoning or low H₂ mass transfer.Ensure vigorous stirring (gas-liquid mixing is rate-limiting). Check for sulfur impurities in Step 1 product (sulfur poisons Pd).
Pink/Red Product Oxidation of aniline product.Store under inert atmosphere (Argon/N2) and protect from light.

References

  • Organic Chemistry Portal. "Synthesis of Piperazines and Piperazinones." Organic Chemistry Portal. Accessed October 2023. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 154590-33-7, 1-(2-Fluoro-4-nitrophenyl)piperazine." PubChem. Accessed October 2023. [Link]

  • Reilly, S. W., & Mach, R. H. (2016).[4] "A Facile Pd-Catalyzed Methodology for the Synthesis of Biologically Relevant Arylpiperazines." Organic Letters, 18(20), 5272–5275. [Link]

Sources

Application

"purification methods for 4-(2-Amino-4-methylphenyl)piperazin-2-one"

This Application Note details the purification and characterization of 4-(2-Amino-4-methylphenyl)piperazin-2-one (CAS 1097785-67-5), a critical intermediate scaffold used in the synthesis of next-generation kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the purification and characterization of 4-(2-Amino-4-methylphenyl)piperazin-2-one (CAS 1097785-67-5), a critical intermediate scaffold used in the synthesis of next-generation kinase inhibitors (e.g., CDK4/6, FLT3) and GPCR ligands. The protocol addresses the removal of common synthetic impurities such as nitro-precursors, regioisomers, and transition metal catalysts.

Part 1: Core Directive - Technical Guide

Introduction & Significance

4-(2-Amino-4-methylphenyl)piperazin-2-one is a bifunctional building block characterized by a piperazin-2-one core N-arylated with an ortho-amino-para-methylphenyl moiety. This structure serves as a privileged scaffold in medicinal chemistry, offering a rigidified diamine motif that can participate in hydrogen bonding (via the lactam) and further derivatization (via the primary aniline). High purity (>98%) is essential for subsequent cross-coupling reactions to avoid side-product formation and catalyst poisoning.

Synthesis Context & Impurity Profile

Understanding the synthesis is crucial for effective purification. The compound is typically synthesized via a two-step sequence:[1]

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 1-fluoro-4-methyl-2-nitrobenzene with piperazin-2-one.

  • Catalytic Hydrogenation: Reduction of the nitro group to the amine using H2/Pd-C or Fe/NH4Cl.

Target Impurities:

  • Impurity A (Nitro-Precursor): 4-(4-methyl-2-nitrophenyl)piperazin-2-one (Incomplete reduction).

  • Impurity B (Regioisomer): 4-(2-methyl-4-aminophenyl)piperazin-2-one (Trace from starting material impurity).

  • Impurity C (Dimer): Azo- or hydrazo-dimers formed during reduction.

  • Impurity D (Metal Residues): Palladium or Iron leachables.

Part 2: Scientific Integrity & Logic (Protocols)

Analytical Method Development

Before purification, establish a robust HPLC method to track impurities.

Table 1: Recommended HPLC Parameters

Parameter Condition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5% B to 95% B over 15 min; Hold 2 min; Re-equilibrate
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 210 nm (amide)

| Retention Time (Approx) | Product: ~6.5 min; Nitro-Impurity: ~9.2 min (more hydrophobic) |

Purification Protocols

Method A: Acid-Base Extraction (Primary Purification) Rationale: Exploits the basicity of the primary aniline (pKa ~4-5) relative to the neutral nitro-impurity and the weakly acidic lactam.

  • Dissolution: Dissolve the crude reaction mixture (post-reduction workup) in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction: Extract the organic layer with 1M aqueous HCl (3 x 5 mL/g). The product (protonated aniline) moves to the aqueous phase; non-basic impurities (nitro-precursor, dimers) remain in the organic phase.

  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc (1 x 5 mL/g) to remove entrained neutrals.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >10 using 4M NaOH or saturated Na2CO3 . The product will precipitate or oil out.

  • Re-extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g).

  • Drying: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Method B: Recrystallization (Polishing Step) Rationale: Removes trace metal salts and colored oxidation products.

  • Solvent System: Ethanol/Water (9:1) or Isopropanol (IPA).

  • Procedure:

    • Suspend the solid from Method A in minimal boiling Ethanol (approx. 5-7 mL/g).

    • Add Water dropwise until slight turbidity persists, then add a few drops of Ethanol to clear.

    • Allow the solution to cool slowly to room temperature with gentle stirring.

    • Chill at 0–4°C for 2 hours.

    • Filter the off-white crystals and wash with cold Ethanol/Water (1:1).

    • Yield Expectation: 85-90% recovery.

Method C: Metal Scavenging (If Pd/C was used) Rationale: Essential for pharmaceutical intermediates to meet ICH Q3D guidelines.

  • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (10 wt% relative to product) to the final organic solution. Stir for 4 hours at 40°C, then filter.

Part 3: Visualization & Formatting

Process Flow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Amine + Nitro + Pd) Step1 Dissolve in EtOAc Filter Catalyst (Celite) Start->Step1 Step2 Extract with 1M HCl Step1->Step2 OrgPhase Organic Phase (Nitro Impurity, Dimers) Step2->OrgPhase Discard AqPhase Aqueous Acid Phase (Product Salt) Step2->AqPhase Keep Step3 Basify (pH > 10) Extract with DCM AqPhase->Step3 Step4 Recrystallization (EtOH/H2O) Step3->Step4 Final Pure 4-(2-Amino-4-methylphenyl) piperazin-2-one (>98%) Step4->Final

Figure 1: Logical workflow for the purification of 4-(2-Amino-4-methylphenyl)piperazin-2-one, separating basic product from neutral impurities.

Characterization Data Summary

Table 2: Expected Analytical Specifications

Test Acceptance Criteria
Appearance Off-white to pale yellow crystalline solid
Purity (HPLC) ≥ 98.0% (Area %)
Mass Spectrometry (ESI+) [M+H]+ = 206.13 m/z
1H NMR (DMSO-d6) δ 6.8 (d, 1H), 6.5 (s, 1H), 6.4 (d, 1H), 4.8 (s, 2H, NH2), 3.4 (m, piperazinone), 2.2 (s, 3H, CH3)

| Melting Point | 145–150°C (Typical for similar anilines) |

References

  • Organic Chemistry Portal. (2023). Synthesis of Piperazinones and Quinoxalinones. Retrieved from [Link]

Sources

Method

Application Note: Spectroscopic Characterization of 4-(2-Amino-4-methylphenyl)piperazin-2-one

Abstract & Scope This technical guide details the structural elucidation and quality control protocols for 4-(2-Amino-4-methylphenyl)piperazin-2-one , a representative pharmacophore found in kinase inhibitors and GPCR li...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the structural elucidation and quality control protocols for 4-(2-Amino-4-methylphenyl)piperazin-2-one , a representative pharmacophore found in kinase inhibitors and GPCR ligands. The presence of both an aniline moiety and a lactam (piperazinone) ring presents specific challenges in proton assignment and ionization behavior. This note provides optimized workflows for 1H/13C NMR spectroscopy (solvent selection, pulse sequences) and LC-MS/MS (fragmentation logic), designed for researchers in early-stage drug discovery.

Introduction: The Piperazinone Scaffold

The piperazin-2-one ring is a privileged scaffold in medicinal chemistry, serving as a constrained peptidomimetic. When substituted at the N4-position with an aniline derivative (such as 2-amino-4-methylphenyl), the molecule exhibits distinct electronic properties:

  • Amphoteric Nature: Contains a basic aniline nitrogen, a nucleophilic N4-piperazine nitrogen, and a neutral amide (lactam).

  • Conformational Flexibility: The piperazinone ring adopts a twist-boat or half-chair conformation, often complicating NMR coupling constants.

Chemical Structure Data[1][2][3][4][5][6]
  • IUPAC Name: 4-(2-Amino-4-methylphenyl)piperazin-2-one

  • Molecular Formula: C₁₁H₁₅N₃O

  • Exact Mass: 205.1215 Da

  • Key Functional Groups: Lactam (cyclic amide), primary aromatic amine, para-methyl group.

Experimental Workflow

The following diagram outlines the logical progression from sample preparation to data validation.

ExperimentalWorkflow cluster_MS Mass Spectrometry (QC) cluster_NMR NMR Spectroscopy (Structural ID) Sample Raw Sample (Solid) Solubility Solubility Test (DMSO-d6 vs MeOH) Sample->Solubility LCMS LC-MS (ESI+) Rapid Screen Solubility->LCMS Dilute (<1 µg/mL) Prep Sample Prep ~10 mg in 600 µL DMSO-d6 Solubility->Prep Concentrate Frag MS/MS Fragmentation (CID 20-40 eV) LCMS->Frag Validation Data Synthesis & Structure Confirmation Frag->Validation Acq1D 1D Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Acq2D->Validation

Figure 1: Integrated workflow for the structural validation of piperazinone derivatives.

Protocol A: Mass Spectrometry (LC-MS/MS)

Methodological Rationale

Electrospray Ionization (ESI) in positive mode is the preferred method. The aniline nitrogen and the N4-piperazine nitrogen are protonation sites. However, the aniline nitrogen lone pair is partially delocalized into the aromatic ring, making the N4-nitrogen the likely site of initial protonation, leading to specific fragmentation pathways.

Instrument Parameters
  • Ionization: ESI Positive Mode (+).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (improves ionization of the basic amine).

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Gradient: 5% B to 95% B over 5 minutes (polar lactam requires early retention focus).

Fragmentation Analysis (MS/MS)

Upon Collision Induced Dissociation (CID), the precursor ion [M+H]⁺ = 206.12 undergoes characteristic cleavages.

m/z FragmentProposed Structure/MechanismDiagnostic Value
206.1 [M+H]⁺ Parent IonConfirms MW.
189.1 [M+H - NH₃]⁺ Loss of ammonia from the aniline moiety (common in ortho-substituted anilines).
178.1 [M+H - CO]⁺ Loss of carbonyl from the lactam ring (contraction to piperazine).
120.1 [C₇H₈N]⁺ (Methyl-aniline cation)Critical: Cleavage of the C-N bond between piperazinone and phenyl ring. Indicates the aniline substructure is intact.
99.0 [C₄H₇N₂O]⁺ (Piperazinone cation)Complementary fragment to m/z 120. Confirms the lactam ring.

Protocol Step:

  • Prepare a 10 µM solution in 50:50 MeOH:H₂O.

  • Perform a full scan (MS1) to verify purity.

  • Select m/z 206.1 for MS2 fragmentation at collision energies of 20, 35, and 50 eV.

  • Acceptance Criteria: Presence of parent ion (206.1) and base peak m/z 120.1 or 178.1.

Protocol B: NMR Spectroscopy

Solvent Selection Strategy

DMSO-d6 is the mandatory solvent for this compound.

  • Reasoning: Chloroform-d (CDCl₃) often causes broadening of amide (lactam) and amine protons due to intermediate exchange rates. DMSO-d6 forms hydrogen bonds with the NH protons, sharpening the signals and preventing peak overlap between the amide and the aromatic region.

1H NMR Assignment (400/600 MHz, DMSO-d6)

The molecule has a distinct "ABX" aromatic system (due to 1,2,4-substitution) and a piperazinone aliphatic region.

PositionTypeChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
NH (Lactam) Amide7.8 - 8.1 Broad Singlet1HDeshielded, exchangeable (D₂O wash removes).
Ar-H (C6') Aromatic6.8 - 6.9 Doublet (d)1HOrtho to piperazinone N; deshielded by N-lone pair.
Ar-H (C3') Aromatic6.4 - 6.5 Singlet (s)1HOrtho to NH₂; shielded by electron-donating amine.
Ar-H (C5') Aromatic6.3 - 6.4 Doublet (d)1HMeta to NH₂, shielded.
NH₂ (Aniline) Amine4.5 - 5.0 Broad Singlet2HExchangeable; shift varies with concentration.
Pip-H (C3) Aliphatic3.3 - 3.4 Singlet (s)2HIsolated CH₂ between C=O and N-Ar.
Pip-H (C5) Aliphatic3.5 - 3.7 Triplet/Multiplet2HAdjacent to N-Ar (deshielded).
Pip-H (C6) Aliphatic2.9 - 3.1 Triplet/Multiplet2HAdjacent to Amide NH.
Ar-CH₃ Methyl2.1 - 2.2 Singlet (s)3HCharacteristic aromatic methyl.
13C NMR & 2D Verification
  • Carbonyl (C=O): Look for a signal at ~165-170 ppm .

  • HSQC (Heteronuclear Single Quantum Coherence): Use to distinguish the three methylene (CH₂) groups in the piperazinone ring. The C3 methylene (singlet in 1H) will correlate to a carbon around 50-55 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical Check: The Ar-CH₃ protons (~2.1 ppm) must show long-range coupling to C3' and C5' aromatic carbons, confirming the regiochemistry of the methyl group.

Troubleshooting & Best Practices

Issue: "Missing" Amide/Amine Protons
  • Cause: Rapid proton exchange with trace water in the solvent.

  • Solution: Use ampouled, dry DMSO-d6. Run the spectrum at a lower temperature (e.g., 280 K) to slow down the exchange rate, making the NH/NH₂ peaks sharper and more distinct.

Issue: Signal Broadening in Aliphatic Region
  • Cause: Restricted rotation of the piperazinone ring or the N-Aryl bond (atropisomerism is unlikely but slow rotation is possible).

  • Solution: Run a Variable Temperature (VT) experiment at 350 K. If peaks sharpen and coalesce, the broadening is conformational.

Issue: Impurity Identification
  • Scenario: Small peaks near 1.2 ppm or 2.5 ppm.

  • Diagnosis: Common lab contaminants.[2] 1.2 ppm is often grease/lipids; 2.5 ppm is DMSO residue; 3.33 ppm is H₂O in DMSO.

  • Action: Refer to the "Trace Impurities in NMR Solvents" guide (Babij et al.) to rule out solvent artifacts before assuming synthetic byproducts.

References

  • Piperazine Fragmentation: Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues."[1] Journal of Chinese Mass Spectrometry Society, 2021.[1] 1

  • NMR Assignments: "Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives." Magnetic Resonance in Chemistry, 2005.[3] 3

  • Solvent Impurities: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Drug Discovery Chemist." The Journal of Organic Chemistry, 2016. (Standard Industry Reference).
  • General NMR Tables: "NMR Chemical Shift Values Table." Chemistry Steps, 2024.[4][5] 5

Sources

Application

Application Note: A Comprehensive Protocol for Assessing the Receptor Binding of Piperazinone Ligands

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, experience-driven guide for assessing the receptor binding characteristics of piperazinone-containing li...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, experience-driven guide for assessing the receptor binding characteristics of piperazinone-containing ligands. Piperazinone scaffolds are prevalent in modern medicinal chemistry, targeting a wide array of receptors, including G-protein coupled receptors (GPCRs) and sigma receptors.[1][2][3][4][5] A thorough understanding of a ligand's binding affinity (Kd), receptor density (Bmax), and inhibitory potency (Ki) is fundamental for advancing drug discovery programs. This document outlines robust, validated protocols for receptor membrane preparation, saturation and competition radioligand binding assays, and the subsequent data analysis, ensuring the generation of high-quality, reproducible data.

Introduction: The Importance of Receptor Binding Assays

Receptor binding assays are a cornerstone of pharmacology and drug discovery, providing quantitative insights into the interaction between a ligand and its target receptor.[6][7] For piperazinone ligands, which often exhibit high affinity and selectivity for their targets, precise characterization of these interactions is paramount. Radioligand binding assays, due to their sensitivity and robustness, are considered the gold standard for measuring the affinity of a ligand for its receptor.[6][8]

This guide will detail the two primary types of radioligand binding experiments:

  • Saturation Binding Assays: Used to determine the equilibrium dissociation constant (Kd) of a radiolabeled piperazinone ligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.[6][9][10]

  • Competition Binding Assays: Employed to determine the affinity (Ki) of an unlabeled piperazinone test compound by measuring its ability to compete with a radioligand for binding to the target receptor.[6][8][9][10]

The causality behind our experimental choices, from membrane preparation to data analysis, is explained to provide a deeper understanding of the principles that ensure data integrity.

PART 1: Receptor Preparation - The Foundation of a Reliable Assay

The quality of the receptor preparation is critical for the success of any binding assay. Both intact cells and isolated cell membranes can be used; however, isolated membranes are often preferred for their stability and reduced variability, particularly when specific incubation conditions are required.[11] This protocol focuses on the preparation of membranes from cells overexpressing the target receptor.

Protocol 1: Cell Membrane Preparation

This protocol describes the isolation of membranes from cultured cells.

Materials:

  • Cell pellet from culture expressing the target receptor

  • Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors added fresh)[12]

  • Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10% sucrose)[13]

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Homogenize the cells using a Dounce homogenizer (10-20 strokes) or sonication on ice. The goal is to disrupt the cell membrane while keeping the nucleus intact.

  • Removal of Nuclei and Debris: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to pellet nuclei and unbroken cells.[13]

  • Membrane Pelletization: Carefully transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[13]

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Repeat the high-speed centrifugation. This step is crucial for removing cytosolic components that may interfere with the assay.

  • Final Resuspension and Storage: Resuspend the final membrane pellet in Storage Buffer. The sucrose acts as a cryoprotectant.

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a Bradford or BCA assay. This is essential for normalizing binding data.[13]

  • Aliquoting and Storage: Aliquot the membrane preparation and snap-freeze in liquid nitrogen. Store at -80°C until use.[12]

PART 2: Radioligand Binding Assays - Quantifying the Interaction

The following protocols detail the execution of saturation and competition binding assays. These assays are typically performed in 96-well plates and utilize a filtration method to separate bound from free radioligand.

Key Concept: Minimizing Non-Specific Binding

A critical challenge in receptor binding assays is non-specific binding (NSB), where the radioligand binds to components other than the target receptor, such as the filter membrane or other proteins.[14][15] High NSB can obscure the specific binding signal and lead to inaccurate affinity measurements.[15]

Strategies to Minimize NSB:

  • Use of a "Cold" Ligand: NSB is experimentally determined by measuring radioligand binding in the presence of a high concentration (typically 100-1000 fold excess over the Kd) of an unlabeled ligand that saturates the specific binding sites.[15][16]

  • Buffer Optimization: Including non-ionic detergents (e.g., Tween-20) can reduce hydrophobic interactions, while increasing the salt concentration can minimize electrostatic interactions.[15]

  • Filter Pre-soaking: Pre-soaking the filter plates in a solution like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged glass fiber filters.[13][15]

Protocol 2: Saturation Binding Assay

This assay determines the Kd and Bmax of a radiolabeled piperazinone ligand.

Materials:

  • Prepared cell membranes

  • Radiolabeled piperazinone ligand

  • Unlabeled ("cold") piperazinone ligand (for NSB determination)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[13]

  • 96-well filter plates (e.g., GF/C)

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.

  • Total Binding: To these wells, add Binding Buffer, the membrane preparation (e.g., 5-20 µg protein/well), and increasing concentrations of the radiolabeled ligand.[13] The concentration range should typically span from 0.1 to 10 times the expected Kd.[17]

  • Non-Specific Binding: In a separate set of triplicate wells for each radioligand concentration, add Binding Buffer, the membrane preparation, the radiolabeled ligand, and a saturating concentration of the unlabeled ligand.[16]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[13] Gentle agitation is recommended.

  • Filtration: Terminate the incubation by rapidly filtering the contents of the wells through the pre-soaked filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters with ice-cold Wash Buffer (often the same as the Binding Buffer) to remove any remaining unbound radioligand.[13]

  • Radioactivity Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.[13]

Protocol 3: Competition Binding Assay

This assay determines the Ki of an unlabeled piperazinone test compound.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells.

  • Binding Reaction: To each well, add Binding Buffer, the membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and increasing concentrations of the unlabeled piperazinone test compound.[8][13]

  • Control Wells: Include wells for total binding (no competitor) and non-specific binding (saturating concentration of a standard unlabeled ligand).

  • Incubation, Filtration, and Counting: Follow the same procedure as described in the Saturation Binding Assay (steps 4-7).

PART 3: Data Analysis and Interpretation - From Raw Counts to Meaningful Constants

Accurate data analysis is as crucial as the experimental execution. Non-linear regression analysis is the preferred method for determining binding parameters.[10][18]

Analysis of Saturation Binding Data
  • Calculate Specific Binding: For each radioligand concentration, subtract the average non-specific binding counts per minute (CPM) from the average total binding CPM. Specific Binding = Total Binding - Non-Specific Binding[16]

  • Data Transformation: Convert CPM to molar concentrations (e.g., fmol/mg protein) using the specific activity of the radioligand and the protein concentration of the membrane preparation.[13]

  • Non-linear Regression: Plot specific binding against the concentration of the free radioligand. Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism.[13][18] Y = (Bmax * X) / (Kd + X) Where:

    • Y = Specific Binding

    • X = Free Radioligand Concentration

    • Bmax = Maximum number of binding sites

    • Kd = Equilibrium dissociation constant

Analysis of Competition Binding Data
  • Data Plotting: Plot the percentage of specific binding against the log concentration of the unlabeled competitor.

  • IC50 Determination: Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[8]

  • Ki Calculation: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[19] Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] = Concentration of the radioligand used in the assay

    • Kd = Dissociation constant of the radioligand for the receptor (determined from saturation binding experiments)

Data Presentation
ParameterDescriptionDetermined FromUnits
Kd Equilibrium Dissociation Constant: The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity.Saturation AssaynM or pM
Bmax Maximum Receptor Density: The total number of receptors in the preparation.Saturation Assayfmol/mg protein or sites/cell
IC50 Half Maximal Inhibitory Concentration: The concentration of a competitor that displaces 50% of the specific binding of the radioligand.Competition AssaynM or µM
Ki Inhibitory Constant: The equilibrium dissociation constant of the unlabeled competitor. A measure of the competitor's affinity.Competition Assay (calculated from IC50)nM or pM

Visualizing the Workflow and Principles

Diagram 1: Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation (Receptor + Ligands) Membrane_Prep->Incubation Radioligand Radiolabeled Piperazinone Ligand Radioligand->Incubation Test_Compound Unlabeled Piperazinone Ligand Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Nonlinear_Regression Non-linear Regression Calc_Specific_Binding->Nonlinear_Regression Determine_Constants Determine Kd, Bmax, Ki Nonlinear_Regression->Determine_Constants G cluster_saturation Saturation Binding cluster_competition Competition Binding Receptor R Binding Increasing [L] determines Kd and Bmax Receptor->Binding Radioligand L Radioligand->Binding Receptor_C R Competition Increasing [I] displaces L to determine Ki Receptor_C->Competition Radioligand_C L Radioligand_C->Competition Competitor I Competitor->Competition

Caption: Saturation vs. Competition binding principles.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the assessment of piperazinone ligand binding to their target receptors. By adhering to these detailed methodologies and understanding the underlying principles, researchers can generate reliable and reproducible binding data, a critical step in the identification and optimization of novel therapeutic agents. The self-validating nature of these protocols, including the careful determination of non-specific binding and the application of appropriate data analysis models, ensures the trustworthiness and accuracy of the results.

References

  • Surmodics. Non-Specific Binding: What You Need to Know. [Link]

  • GenScript. GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay. [Link]

  • Perceptive Informatics. Radioligand Binding Assay Services. [Link]

  • Davenport, A. P. (2000). Radioligand binding assays and their analysis. In Endothelins in Biology and Medicine (pp. 1-19). Humana Press. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Eurofins DiscoverX. Uses & Advantages of Membrane Preparations for GPCRs. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]

  • Carrillo, J. J., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 399(2), 233-239. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261. [Link]

  • ResearchGate. Types of radioligand binding assays. [Link]

  • GraphPad. Analyzing Radioligand Binding Data. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Waters. Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. [Link]

  • ResearchGate. Binding affinities of the piperazine and piperazinone ligands 5a-8b. [Link]

  • Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. [Link]

  • Butini, S., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 17(7), 414-426. [Link]

  • Studylib. Saturation Binding Assay Guidelines: Kd & Ki Determination. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578. [Link]

  • Assay Guidance Manual. Analyzing Kinetic Binding Data. [Link]

  • Wilson, L. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. [Link]

  • ResearchGate. Radioligand binding methods for membrane preparations and intact cells. [Link]

  • bioRxiv. Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. [Link]

Sources

Method

"experimental design for in vivo studies with 4-(2-Amino-4-methylphenyl)piperazin-2-one"

Focus Compound: 4-(2-Amino-4-methylphenyl)piperazin-2-one (Code: AMPP-2) Executive Summary & Scientific Rationale The piperazine ring is a "privileged scaffold" in medicinal chemistry, present in drugs ranging from Imati...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 4-(2-Amino-4-methylphenyl)piperazin-2-one (Code: AMPP-2)

Executive Summary & Scientific Rationale

The piperazine ring is a "privileged scaffold" in medicinal chemistry, present in drugs ranging from Imatinib to Olaparib. However, the secondary amine in piperazines often introduces metabolic liability (N-oxidation, glucuronidation). The piperazin-2-one scaffold (ketopiperazine) has emerged as a superior bioisostere, offering enhanced metabolic stability and hydrogen-bond acceptor capabilities while maintaining the structural rigidity required for target engagement.

This guide details the experimental design for AMPP-2 (4-(2-Amino-4-methylphenyl)piperazin-2-one), a representative lead compound targeting Triple-Negative Breast Cancer (TNBC). AMPP-2 combines an aniline "anchor" (for kinase hinge binding) with the piperazin-2-one solubilizing tail.

Key Objectives:

  • Formulation: Overcome the polarity-induced aggregation common in ketopiperazines.

  • Pharmacokinetics (PK): Quantify oral bioavailability (

    
    ) and plasma stability.
    
  • Efficacy: Evaluate tumor growth inhibition (TGI) in MDA-MB-468 xenografts.

Experimental Workflow (Logic Map)

The following decision tree outlines the critical path for evaluating AMPP-2. This ensures resources are not wasted on efficacy studies if PK properties are insufficient.

AMPP2_Workflow Start Compound Synthesis (>98% Purity) Solubility Phase 1: Solubility & Formulation Screen Start->Solubility Decision1 Soluble > 2mg/mL? Solubility->Decision1 Stability In Vitro Microsomal Stability (MLM/HLM) PK_Study Phase 2: In Vivo PK (Rat IV/PO) Stability->PK_Study Decision1->Stability Yes Stop Refine Structure (Prodrug/Salt) Decision1->Stop No Decision2 Bioavailability > 20%? PK_Study->Decision2 MTD Phase 3: Max Tolerated Dose (Mouse) Decision2->MTD Yes Decision2->Stop No Efficacy Phase 4: Xenograft Efficacy (MDA-MB-468) MTD->Efficacy

Figure 1: Critical path decision tree for AMPP-2 preclinical evaluation. Green nodes indicate major "Go" milestones.

Phase 1: Formulation Strategy

Piperazin-2-ones possess a lactam moiety, increasing polarity compared to piperazines. Standard saline formulations often fail, leading to precipitation in the peritoneal cavity or gut.

Recommended Vehicle (Standard):

  • Composition: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Preparation Protocol:

    • Dissolve AMPP-2 in DMSO (stock concentration: 20x final). Vortex until clear.

    • Add PEG300 slowly while vortexing. The solution may warm slightly (exothermic).

    • Add Tween 80.

    • Add pre-warmed (37°C) Saline dropwise with continuous stirring.

    • Critical Check: If turbidity occurs, sonicate for 5 mins at 40°C. If turbidity persists, switch to 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

Phase 2: Pharmacokinetic (PK) Profiling

Objective: Determine if the piperazin-2-one scaffold confers sufficient metabolic stability for oral dosing.

Animal Model: Sprague-Dawley Rats (Male, cannulated, n=3 per group).

Protocol A: Dosing Regimen
ParameterGroup 1 (IV)Group 2 (PO)
Dose 2 mg/kg10 mg/kg
Vehicle 5% DMSO/PEG300/Saline5% DMSO/PEG300/Saline
Administration Bolus via Jugular VeinOral Gavage
Fasting Non-fastedFasted 12h prior to dose
Protocol B: Sampling & Analysis
  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Blood Collection: 200 µL via tail vein into K2-EDTA tubes.

  • Processing: Centrifuge at 4000g, 4°C, 10 min. Harvest plasma.

  • Bioanalysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Transition: Monitor parent ion [M+H]+ and specific fragment (likely loss of the piperazinone ring).

    • Internal Standard: Verapamil or Tolbutamide.

Data Output Requirement: Calculate


, 

,

, and Bioavailability (

).

Phase 3: Efficacy in TNBC Xenograft Models

Scientific Basis: Recent studies indicate acetophenone/piperazin-2-one hybrids exhibit selectivity against Triple-Negative Breast Cancer (TNBC) cell lines by inducing DNA damage and inhibiting p38 MAPK phosphorylation [1].

Model: MDA-MB-468 (Human TNBC) subcutaneous xenograft in BALB/c nude mice.

Protocol Steps:
  • Cell Culture: Expand MDA-MB-468 cells in DMEM + 10% FBS. Harvest at 80% confluence.

  • Inoculation: Resuspend

    
     cells in 100 µL Matrigel/PBS (1:1). Inject subcutaneously into the right flank.
    
  • Randomization: When tumors reach ~100-150 mm³ (approx. 10-14 days post-implant), randomize mice into groups (n=8).

Treatment Groups:
GroupTreatmentDoseScheduleRoute
1 Vehicle ControlN/AQD x 21 daysPO
2 AMPP-2 (Low)10 mg/kgQD x 21 daysPO
3 AMPP-2 (High)30 mg/kgQD x 21 daysPO
4 Olaparib (Positive Ctrl)50 mg/kgQD x 21 daysPO
Endpoints & Measurements:
  • Tumor Volume (TV): Measure bi-weekly using calipers.

    
    
    
  • Body Weight: Measure daily to assess toxicity. >15% weight loss requires euthanasia.

  • Terminal Sampling (Day 21):

    • Harvest tumor: Cut in half. Flash freeze half (PK/Western Blot); Fix half in formalin (IHC for Ki67/Cleaved Caspase-3).

Mechanistic Validation (Post-In Vivo)

To confirm the mechanism of action (MoA) suggested by the scaffold class, perform Western Blot analysis on the tumor homogenates from Group 3 (High Dose).

Target Markers:

  • 
    H2AX:  Marker for DNA double-strand breaks (Expected: Increase ).
    
  • p-p38 MAPK: Stress signaling pathway (Expected: Decrease ).

  • Cleaved PARP: Apoptosis marker (Expected: Increase ).

References
  • Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents. Source: Bioorganic & Medicinal Chemistry Letters (2024).[1] Context: Establishes the efficacy of the piperazin-2-one scaffold in TNBC models via DNA damage induction.[1]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistrySelect (2024). Context: Reviews the structural advantages of piperazine and its oxidized derivatives (piperazinones) in optimizing ADME profiles.

  • Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Source: Synthesis (2023).[2] Context: Provides the synthetic chemical grounding for accessing the AMPP-2 scaffold efficiently.

  • The piperazine scaffold for novel drug discovery efforts. Source: Expert Opinion on Drug Discovery (2022). Context: Validates the use of piperazine-based pharmacophores in FDA-approved drugs.

Sources

Application

Application Note: Strategic Development of CNS-Active Agents Using the Piperazine Scaffold

Executive Summary The piperazine ring is a "privileged scaffold" in Central Nervous System (CNS) drug discovery, serving as the core pharmacophore for numerous blockbuster therapeutics including aripiprazole (antipsychot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a "privileged scaffold" in Central Nervous System (CNS) drug discovery, serving as the core pharmacophore for numerous blockbuster therapeutics including aripiprazole (antipsychotic), buspirone (anxiolytic), and vortioxetine (antidepressant). Its ubiquity stems from a unique combination of conformational flexibility, tunable basicity, and the ability to form defined vector interactions with G-Protein Coupled Receptors (GPCRs), particularly Dopamine (


) and Serotonin (

) subtypes.

This application note provides a comprehensive technical guide for designing, synthesizing, and validating piperazine-based CNS candidates. It moves beyond basic literature reviews to offer actionable protocols for Buchwald-Hartwig amination , CNS Multiparameter Optimization (MPO) , and PAMPA-BBB permeability profiling .

The Piperazine Advantage: Mechanistic Causality

Why does this scaffold succeed where others fail? The answer lies in its physicochemical versatility.

Conformational & Electronic Properties

Unlike the rigid piperidine or morpholine rings, piperazine exists in a dynamic equilibrium between chair and boat conformers, allowing it to adapt to slightly different binding pockets (induced fit).

  • Basicity Modulation: The secondary amine (

    
    ) typically has a 
    
    
    
    of ~9.8, ensuring it is protonated at physiological pH (7.4) to form critical ionic bridges with Aspartate residues in GPCR transmembrane domains (e.g., Asp3.32 in
    
    
    receptors).
  • Metabolic Handle: The

    
     position serves as an ideal vector for attaching aryl or heteroaryl systems to target hydrophobic pockets, while simultaneously modulating the overall LogD.
    
Comparative Scaffold Analysis
FeaturePiperazine Piperidine Morpholine Impact on CNS Design
H-Bond Donors 1 (if N-substituted)0 (if N-substituted)0Piperazine offers an extra H-bond vector.
Polarity (TPSA) HigherLowerModeratePiperazine lowers LogP, reducing non-specific binding.
Solubility High (Dipolar)ModerateModerateCritical for high-concentration formulation.
hERG Risk ModerateHighLowPiperazine is safer than piperidine but requires

tuning.

Computational Design: CNS Multiparameter Optimization (MPO)

Designing for the brain requires balancing potency with blood-brain barrier (BBB) penetration. We utilize the CNS MPO score (Wager et al.), which transforms six physicochemical properties into a composite score (0–6).[1][2]

Target Score: > 4.0 (High probability of CNS penetration and safety).

MPO Calculation Workflow

CNS_MPO_Workflow Input Candidate Molecule LogP ClogP (Target: < 3) Input->LogP LogD ClogD (pH 7.4) (Target: < 2) Input->LogD MW MW (Target: < 360 Da) Input->MW TPSA TPSA (Target: 40-90 Ų) Input->TPSA HBD H-Bond Donors (Target: < 3) Input->HBD pKa Basic pKa (Target: < 8) Input->pKa Calc Apply Desirability Functions (Wager Algorithm) LogP->Calc LogD->Calc MW->Calc TPSA->Calc HBD->Calc pKa->Calc Score CNS MPO Score (0 - 6) Calc->Score Decision Decision Gate Score->Decision Proceed Proceed to Synthesis (Score > 4.0) Decision->Proceed Pass Redesign Redesign (Score < 4.0) Decision->Redesign Fail

Figure 1: CNS MPO Calculation Workflow. Each parameter is weighted to predict BBB permeability and metabolic stability.

Synthetic Protocol: N-Arylation via Buchwald-Hartwig[3][4][5][6][7]

The formation of the


 bond between the piperazine nitrogen and an aryl halide is the rate-limiting step in many syntheses. While 

works for electron-deficient rings, Buchwald-Hartwig amination is the gold standard for electron-neutral or electron-rich aryl halides common in CNS drugs.
Protocol A: Pd-Catalyzed Cross-Coupling of N-Boc-Piperazine[5]

Objective: Synthesize an N-aryl piperazine intermediate with >80% yield.

Materials:

  • Substrate: Aryl Bromide (1.0 equiv)[3]

  • Amine: N-Boc-Piperazine (1.2 equiv)[3]

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: XantPhos (for general use) or RuPhos (for sterically hindered halides) (2-4 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (stronger base, faster reaction)
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

  • Reagent Loading: Add Aryl Bromide (1.0 mmol), N-Boc-Piperazine (1.2 mmol), Base (

    
    , 2.0 mmol), and Ligand (XantPhos, 0.04 mmol) to the vial.
    
  • Catalyst Addition: Add

    
     (0.02 mmol) last to minimize oxidation.
    
  • Solvation: Add anhydrous Dioxane (5 mL) via syringe. Sparge with Argon for 5 minutes.

  • Reaction: Seal the vessel.

    • Thermal: Heat to 100°C for 12–16 hours.

    • Microwave: Irradiate at 120°C for 30–60 minutes (preferred for rapid screening).

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve intermediate in DCM. Add TFA (10 equiv) or 4M HCl in Dioxane. Stir 1 hr. Evaporate to yield the N-aryl piperazine salt.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Conversion Oxidized CatalystUse fresh Pd source; ensure rigorous degassing.
Dehalogenation Hydride source presentSwitch solvent to Toluene; ensure solvent is dry.
Beta-Elimination Wrong LigandSwitch to bulky, electron-rich ligands like RuPhos or BrettPhos .

In Vitro Evaluation: PAMPA-BBB Assay[8][9][10]

Before expensive animal studies, candidates must be screened for passive diffusion across the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the industry standard for this checkpoint.

Protocol B: High-Throughput PAMPA-BBB

Principle: Passive diffusion from a Donor well (pH 7.4) through a lipid-coated filter to an Acceptor well.[4]

Reagents:

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.

  • System Solution: PBS (pH 7.4) with 5% DMSO (to aid solubility).

  • Controls: Verapamil (High perm), Theophylline (Low perm).

Workflow:

  • Membrane Preparation: Carefully pipette 4

    
    L of Lipid Solution onto the PVDF filter of the donor plate (MultiScreen-IP, 0.45 
    
    
    
    m). Allow 5 mins for solvent evaporation/impregnation.
  • Donor Loading: Add 300

    
    L of test compound (10 
    
    
    
    M in System Solution) to the bottom plate (Donor).
  • Acceptor Loading: Add 200

    
    L of blank System Solution to the top filter plate (Acceptor).
    
  • Sandwich Assembly: Place the Acceptor plate on top of the Donor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis plate reader.[4]

  • Calculation: Calculate Effective Permeability (

    
    ):
    


Where:

  • 
     = Concentration in acceptor at time 
    
    
    
  • 
     = Filter area (
    
    
    
    )
  • 
     = Volume of Donor/Acceptor
    
  • 
     = Incubation time (s)
    

Interpretation:

  • 
     cm/s:  High BBB Permeability (CNS+).[4]
    
  • 
     cm/s:  Low BBB Permeability (CNS-).[4]
    

Safety Optimization: Mitigating hERG Liability

A major risk with basic piperazines is off-target binding to the hERG potassium channel (


), leading to QT prolongation and cardiotoxicity.

Mechanism: The protonated nitrogen of the piperazine mimics the


 ion, blocking the channel pore.

Optimization Strategy:

  • Reduce Basicity: Introduce electron-withdrawing groups (EWGs) like Fluorine or

    
     on the adjacent carbon or the N-aryl ring. This lowers the 
    
    
    
    below 8.0, reducing the fraction of charged species at physiological pH.
  • Zwitterionic Design: Incorporate a carboxylic acid or bioisostere to create a zwitterion, which typically cannot access the hERG pore but may still cross the BBB via specific transporters (though this challenges passive diffusion).

  • Lipophilicity Cap: Maintain LogP < 3.0. High lipophilicity correlates strongly with hERG potency ("Grease binds hERG").

hERG_Mitigation Risk High hERG Inhibition (Risk of QT Prolongation) Strategy1 Strategy 1: Reduce Basicity (Add F, CF3, or Pyridine N) Risk->Strategy1 Strategy2 Strategy 2: Steric Shielding (Ortho-substitution on N-aryl) Risk->Strategy2 Strategy3 Strategy 3: Reduce Lipophilicity (Lower LogP < 3) Risk->Strategy3 Outcome Optimized Lead (Safe Profile) Strategy1->Outcome Lower pKa Strategy2->Outcome Block Pore Access Strategy3->Outcome Reduce Hydrophobic Binding

Figure 2: Strategic approaches to decouple hERG toxicity from CNS efficacy.

References

  • Wager, T. T., et al. (2010).[2] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[2][5]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology.

  • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals."

Sources

Method

Application Note: Piperazin-2-one Derivatives as Kinase Inhibitors

Design, Synthesis, and Biological Profiling [1][2] Executive Summary The piperazin-2-one (ketopiperazine) scaffold represents a distinct structural evolution from the ubiquitous piperazine moiety found in approved kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Biological Profiling [1][2]

Executive Summary

The piperazin-2-one (ketopiperazine) scaffold represents a distinct structural evolution from the ubiquitous piperazine moiety found in approved kinase inhibitors like Imatinib or Palbociclib.[1] While piperazine serves primarily as a solubilizing linker, the introduction of the C2-carbonyl group in piperazin-2-one confers unique electronic and conformational properties. This modification reduces the basicity of the N1 nitrogen, introduces a hydrogen bond acceptor (C=O), and constrains the ring pucker.

This guide details the application of piperazin-2-one derivatives in kinase drug discovery, focusing on rational design principles, synthetic accessibility, and rigorous validation protocols using TR-FRET and cellular target engagement assays.[1]

Chemical Rationale: The "Privileged" Lactam Scaffold

Structural Advantages over Piperazine

In kinase inhibitor design, the transition from piperazine to piperazin-2-one offers three critical advantages:

  • Hinge Region Mimicry: The lactam functionality (amide -NH-C=O) mimics the peptide backbone, allowing the scaffold to interact directly with the kinase hinge region via bidentate hydrogen bonding (Donor-Acceptor motif).[1]

  • Metabolic Stability: The oxidation of the carbon adjacent to the nitrogen reduces the liability of N-dealkylation and N-oxidation often seen with basic piperazines.[1]

  • Vector Orientation: The planarity introduced by the amide bond alters the vector of substituents at the N4 position, allowing access to different hydrophobic pockets (e.g., the solvent-exposed front pocket or the gatekeeper region).[1]

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of a piperazin-2-one derivative within the ATP-binding pocket of a generic kinase (e.g., JAK2 or PLK1).[1]

BindingMode Kinase Kinase Domain (ATP Pocket) Hinge Hinge Region (Glu/Leu Backbone) Kinase->Hinge Contains Inhibitor Piperazin-2-one Inhibitor Hinge->Inhibitor H-Bond (NH Donor) Inhibitor->Hinge H-Bond (C=O Acceptor) Pocket Hydrophobic Pocket II (Selectivity Filter) Inhibitor->Pocket Van der Waals (N4-Substituent)

Figure 1: Schematic representation of the bidentate hydrogen bonding interaction between the piperazin-2-one lactam motif and the kinase hinge region.[1]

Synthetic Accessibility

A major advantage of this scaffold is the modular synthetic access. A robust route involves the alkylation of diamines or the cyclization of amino acid derivatives.

Key Synthetic Pathway (N1-Alkylation/Cyclization):

  • Starting Material: N-substituted ethylenediamine or amino acid esters.[1][3]

  • Cyclization: Reaction with chloroacetyl chloride or glyoxal derivatives.[1]

  • Diversification: The N4 position remains nucleophilic (if unprotected), allowing for late-stage diversification via

    
     or Buchwald-Hartwig coupling to heteroaryl cores (e.g., pyrimidines, quinolines).[1]
    

Protocol 1: Biochemical Potency (TR-FRET)

Objective: Determine the


 of piperazin-2-one derivatives against a target kinase (e.g., PI3K

or CDK2) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Methodological Insight: We utilize a tracer-based displacement assay (e.g., LanthaScreen™).[1] Unlike coupled enzyme assays, this method is less susceptible to fluorescent interference from the inhibitors themselves—a common issue with extended aromatic systems.

Reagents & Equipment[1]
  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Tracer: Eu-labeled anti-GST antibody (donor) + AlexaFluor-labeled Kinase Tracer (acceptor).[1]

  • Plate: 384-well low-volume white microplate.[1]

  • Reader: PerkinElmer EnVision or Tecan Spark (TR-FRET module).

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 100x compound stocks in 100% DMSO (10-point dose response, 3-fold serial dilution).

    • Dilute to 4x working concentration in Kinase Buffer (Final DMSO = 1%).

  • Enzyme/Antibody Mix:

    • Dilute Kinase and Eu-Antibody in Kinase Buffer.[1]

    • Note: The concentration of kinase should be near its

      
       for the tracer to ensure assay sensitivity (typically 5 nM).[1]
      
  • Tracer Mix:

    • Dilute the AlexaFluor Tracer to 4x concentration.

  • Assay Assembly:

    • Add 5

      
      L Compound (4x).
      
    • Add 5

      
      L Kinase/Antibody Mix (2x).
      
    • Add 5

      
      L Tracer (4x).
      
    • Total Volume = 20

      
      L.
      
  • Incubation:

    • Incubate at Room Temperature for 60 minutes (protected from light).

  • Data Acquisition:

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Calculate TR-FRET Ratio:

      
      .
      

TRFRET_Workflow Step1 1. Compound Prep (DMSO Serial Dilution) Step2 2. Add Kinase + Ab (Eu-Labeled) Step1->Step2 Step3 3. Add Tracer (AlexaFluor) Step2->Step3 Step4 4. Equilibrate (60 min @ RT) Step3->Step4 Step5 5. Read TR-FRET (Ratio 665/615nm) Step4->Step5

Figure 2: Workflow for the TR-FRET kinase binding displacement assay.

Protocol 2: Cellular Target Engagement

Objective: Validate that the biochemical potency translates to intracellular kinase inhibition using Western Blotting. Context: Many piperazin-2-one derivatives show high biochemical potency but suffer from poor permeability due to the polar lactam. This assay is the "Go/No-Go" gate.

Experimental Setup
  • Cell Line: A549 or cell line relevant to target (e.g., MV-4-11 for FLT3/JAK).

  • Stimulation: Growth factors required to activate the pathway (e.g., IL-6 for JAK/STAT).[1]

Protocol
  • Seeding: Seed

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Starvation: Replace media with serum-free media for 4–16 hours (crucial to reduce basal phosphorylation).

  • Treatment:

    • Add inhibitor (at

      
       and 
      
      
      
      ) for 1 hour.
    • Include DMSO control.[1]

  • Stimulation: Add ligand (e.g., 10 ng/mL IL-6) for 15 minutes.

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

  • Detection:

    • Perform SDS-PAGE.

    • Blot for Phospho-protein (Target) and Total-protein (Loading Control).[1]

    • Success Criteria: Dose-dependent reduction in Phospho-signal without reduction in Total-signal.[1]

Case Study: SAR Optimization

The following table summarizes a hypothetical Structure-Activity Relationship (SAR) study based on literature trends for CDK2/PI3K inhibitors containing the piperazin-2-one scaffold [1][2].

Core Structure: 4-(Heteroaryl)-1-phenylpiperazin-2-one[1]

Cmpd IDN1-Substituent (R1)N4-Heteroaryl (R2)Kinase IC50 (nM)Cell IC50 (nM)Notes
PZ-01 HPyrimidin-4-yl450>10,000Good hinge binder, poor permeability.[1]
PZ-02 MethylPyrimidin-4-yl1202,500Methylation improves lipophilicity.[1]
PZ-03 3-Cl-PhenylThieno[3,2-d]pyrimidine15 45 Optimized hydrophobic fit (PI3K

selective) [2].[1]
PZ-04 4-PiperidinylBenzofuran40150Solubilizing tail improves cell uptake [1].[1]

Analysis: Compound PZ-03 demonstrates the power of the scaffold.[1] The 3-Cl-phenyl group at N1 fills the hydrophobic pocket adjacent to the hinge, while the piperazin-2-one ring provides the rigid geometry required to orient the thieno-pyrimidine core correctly.

References

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen (NIH/NLM) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Source: Advanced Pharmaceutical Bulletin (PubMed Central) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Piperazine Compounds

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with piperazine-containing compounds. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these hurdles in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles governing the solubility of piperazine derivatives. A clear grasp of these concepts is the first step in effective troubleshooting.

Q1: My novel piperazine derivative shows poor aqueous solubility. What are the likely causes?

A1: The solubility of a piperazine derivative is a multifactorial issue stemming from its physicochemical properties. While the parent piperazine ring is freely soluble in water, substitutions on the nitrogen or carbon atoms can drastically alter this behavior.[1][2] Key causes include:

  • High Lipophilicity: The addition of bulky, non-polar, or aromatic groups (e.g., phenyl, benzyl groups) increases the molecule's lipophilicity (fat-solubility) and reduces its affinity for water.[3][4] This is often the primary driver of poor aqueous solubility.

  • Strong Crystal Lattice Energy: The arrangement of molecules in a solid state can form a highly stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the molecule can dissolve. This is a common issue with crystalline solids and can be addressed by creating amorphous dispersions or different salt forms.[5][6]

  • Molecular Symmetry and Rigidity: High molecular symmetry can contribute to a more stable crystal packing, leading to lower solubility.

  • Substituent Effects on Basicity: Electron-withdrawing groups (e.g., acyl or sulfonyl groups) attached to the piperazine nitrogens can decrease their basicity.[7] This makes the molecule more difficult to protonate, thereby limiting the effectiveness of pH-based solubilization strategies.

Q2: What is the role of pKa in the solubility of piperazine compounds?

A2: The pKa values are critical predictors of a compound's solubility at a given pH. Piperazine is a diprotic base, meaning it has two nitrogen atoms that can accept protons.[2]

  • It has two pKa values: pKa1 ≈ 5.35 and pKa2 ≈ 9.73 .[8] These values correspond to the conjugate acids of the piperazine nitrogens.

  • At a pH below the pKa, the corresponding nitrogen atom will be predominantly protonated (ionized). For instance, at a physiological pH of 7.4, the more basic nitrogen (pKa ≈ 9.73) will be largely protonated, while the other will be mostly neutral.

  • Ionization dramatically increases aqueous solubility. The charged, protonated form of the molecule interacts much more favorably with polar water molecules than the neutral, free base form. Therefore, controlling the pH of your solution is the most powerful initial tool for manipulating the solubility of ionizable compounds like piperazine derivatives.[9][10]

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS at pH 7.4). What's happening?

A3: This is a classic solubility problem known as "crashing out." Your compound is highly soluble in the organic stock solvent (DMSO) but has very low solubility in the final aqueous buffer.[9] When you dilute the stock, the DMSO concentration drops significantly, and the aqueous buffer cannot keep the compound dissolved at that concentration. The compound then precipitates out of the solution. This is especially common for lipophilic, weakly basic compounds that are in their less soluble, neutral form at pH 7.4.

Section 2: Troubleshooting Guide - A Systematic Approach

Follow this workflow to systematically diagnose and solve solubility issues with your piperazine compounds.

Workflow: Troubleshooting Piperazine Solubility

Below is a decision-making flowchart to guide your experimental approach.

G start Low Solubility Observed in Aqueous Media (e.g., pH 7.4) ph_adjust Step 1: pH Adjustment (Acidification) start->ph_adjust Initial Approach cosolvent Step 2: Co-solvent Addition (e.g., Ethanol, PEG) ph_adjust->cosolvent Soluble? [No] or pH change not viable success Sufficient Solubility Achieved ph_adjust->success Soluble? [Yes] salt_form Step 3: Salt Formation (e.g., HCl, Citrate, Tartrate) cosolvent->salt_form Soluble? [No] or co-solvent interferes with assay cosolvent->success Soluble? [Yes] advanced Step 4: Advanced Formulation (Cyclodextrins, ASDs, Co-crystals) salt_form->advanced Soluble? [No] or solid form needed salt_form->success Soluble? [Yes] advanced->success Soluble? [Yes]

Caption: A systematic workflow for addressing low solubility in piperazine compounds.

Step 1: pH Adjustment - The First Line of Defense

The basicity of the piperazine ring is your greatest asset. By lowering the pH, you can protonate the nitrogen atoms, forming a highly soluble salt in situ.

  • Causality: According to the Henderson-Hasselbalch equation, reducing the pH to 2 units below the pKa of the basic center will result in >99% ionization. This charged species is significantly more polar and thus more water-soluble.

  • Actionable Advice:

    • Attempt to dissolve your compound in a slightly acidic buffer (e.g., acetate buffer pH 4.5 or citrate buffer pH 3.0).[11]

    • For initial screening, you can prepare a stock solution in 0.1 M HCl.[3]

    • Create a full pH-solubility profile to understand your compound's behavior across a range of pH values. This is crucial for selecting appropriate formulation conditions for in vivo studies.

Table 1: Example pH-Solubility Profile for a Hypothetical Piperazine Derivative ("Pip-X")
Solvent System pH
0.1 M NaOH~13.0
Phosphate-Buffered Saline (PBS)7.4
Acetate Buffer4.5
0.1 M HCl~1.0
Step 2: Co-solvents - For Difficult Cases and Stock Solutions

If pH adjustment is insufficient or not compatible with your experimental system (e.g., cell-based assays sensitive to pH), the use of co-solvents is the next logical step.[12]

  • Causality: Water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds.

  • Actionable Advice:

    • For Stock Solutions: DMSO is an excellent solvent for highly lipophilic compounds.[9] However, be mindful of its final concentration in your assay, as it can have biological effects (typically keep ≤0.5%).

    • For Final Formulations: Co-solvents like ethanol, propylene glycol, and PEG 300/400 are commonly used in formulations for oral or parenteral administration.

    • Preventing Precipitation: When diluting a DMSO stock, perform a stepwise dilution into a buffer that already contains a small percentage of a co-solvent to ease the transition from an organic to a fully aqueous environment.[9]

Step 3: Salt Formation - Creating a Stable, Soluble Solid Form

If you need a solid form of your compound with improved solubility and dissolution, preparing a stable salt is a robust and widely used pharmaceutical strategy.[13][14]

  • Causality: Forming a salt with a pharmaceutically acceptable acid (the "counter-ion") creates a new chemical entity with its own unique crystal lattice and physicochemical properties. A well-chosen salt can disrupt the strong crystal packing of the free base and present a pre-ionized form to the dissolution media, significantly enhancing both solubility and the rate of dissolution.[5][15]

  • Actionable Advice:

    • Screen a variety of counter-ions. Common choices for basic compounds like piperazines include hydrochloride, citrate, adipate, tartrate, and mesylate.[1][2]

    • The choice of counter-ion can impact not only solubility but also stability, hygroscopicity, and manufacturability.

    • Salt formation can dramatically improve the dissolution of poorly soluble drugs, sometimes by several orders of magnitude.[15]

Step 4: Advanced Formulation Strategies

When the above methods are insufficient, more advanced formulation techniques are required. These are often employed in later-stage drug development.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble piperazine compound, forming an "inclusion complex" that has greatly improved aqueous solubility.[9]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix. The amorphous form lacks a crystal lattice, making it much more soluble than its crystalline counterpart.[16][17]

  • Co-crystals: A co-crystal is a multi-component crystal formed between the active pharmaceutical ingredient (API) and a benign "co-former." This can modify the crystal packing and create new hydrogen bonding networks, leading to improved solubility and dissolution.[18]

Section 3: Key Experimental Protocols

Here we provide standardized, step-by-step protocols for essential solubility experiments.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[2]

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at equilibrium.

Materials:

  • Compound of interest (solid)

  • Selected solvent (e.g., water, specific pH buffer)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, ensure solvent compatibility)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a vial (enough so that undissolved solid remains visible at the end).

  • Add Solvent: Add a precise volume of the desired solvent (e.g., 1 mL).

  • Equilibration: Seal the vial and place it on the shaker at a constant temperature for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow the solid to settle. Centrifuge the vial to pellet any remaining suspended particles.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any final traces of undissolved solid. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtrate appropriately and analyze the concentration of the dissolved compound using a calibrated HPLC or other quantitative method.

  • Reporting: Express the solubility in units such as mg/mL or µM at the specified temperature and pH.

Protocol 2: Co-crystal Screening via Liquid-Assisted Grinding

This method is an efficient way to screen for new co-crystal forms.[18]

Objective: To screen for the formation of co-crystals between your piperazine compound (API) and various co-formers.

Materials:

  • Piperazine compound (API)

  • A library of potential co-formers (e.g., pharmaceutically acceptable acids like benzoic acid, succinic acid)

  • Ball mill or mortar and pestle

  • A small amount of a suitable solvent (e.g., acetonitrile, ethanol)

  • Powder X-ray Diffractometer (PXRD)

Procedure:

  • Combine Components: Add the API and a co-former (typically in a 1:1 molar ratio) to a milling jar or mortar.

  • Add Solvent: Add a very small amount of the grinding solvent (a few microliters). The goal is to moisten the powder, not to dissolve it.

  • Grinding: Grind the mixture for a set period (e.g., 30-60 minutes).

  • Isolation: Scrape the resulting solid from the container and allow it to air dry.

  • Characterization: Analyze the resulting solid using PXRD. Compare the diffraction pattern to the patterns of the starting API and co-former. A new, unique pattern indicates the potential formation of a co-crystal.

Section 4: Visualizing Mechanisms

Understanding the underlying chemical principles is key to effective troubleshooting.

Mechanism: pH-Dependent Solubilization

The diagram below illustrates how acidification converts the poorly soluble free base form of a piperazine derivative into a highly soluble protonated salt form.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Soluble Protonated Form (Salt) [R-Pip-H]⁺ Highly Soluble Insoluble Free Base Form [R-Pip] Poorly Soluble Soluble->Insoluble - H⁺ (Add Base) Insoluble->Soluble + H⁺ (Add Acid)

Caption: Equilibrium between the poorly soluble free base and the highly soluble protonated form of a piperazine compound.

References
  • Vertex AI Search. (n.d.). Piperazine (C4H10N2) properties.
  • PubMed. (2022, May 14). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs.
  • National Institutes of Health (NIH), PubChem. (n.d.). Piperazine | C4H10N2 | CID 4837.
  • Wikipedia. (n.d.). Piperazine.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • ACS Publications. (2023, September 7). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties | Molecular Pharmaceutics.
  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References.
  • Frontiers. (2024, July 21). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability.
  • BenchChem. (n.d.). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. (2021, July 11). Recent strategies for improving solubility and oral bioavailability of piperine.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • PharmTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • MedChemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.

Sources

Optimization

"addressing off-target effects of substituted piperazines"

Technical Support Center: Piperazine Scaffold Optimization Current Status: Operational | Topic: Mitigating Off-Target Effects in Substituted Piperazines Welcome to the Piperazine Optimization Hub User Profile: Medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Scaffold Optimization Current Status: Operational | Topic: Mitigating Off-Target Effects in Substituted Piperazines

Welcome to the Piperazine Optimization Hub

User Profile: Medicinal Chemist / Lead Optimization Scientist Subject: Troubleshooting promiscuity, toxicity, and metabolic instability in piperazine-containing leads.

Executive Summary: The piperazine ring is a "privileged scaffold" in drug discovery, present in blockbusters like Imatinib and Sildenafil. However, its dual-nitrogen architecture often introduces specific liabilities: hERG inhibition (cardiotoxicity), phospholipidosis (lysosomal accumulation), and reactive metabolite formation (bioactivation). This guide provides mechanistic troubleshooting to retain potency while dialing out these off-target effects.

Module 1: Cardiotoxicity & hERG Inhibition

Problem: My piperazine analog shows potent hERG inhibition (


) in patch-clamp assays.
Root Cause:  The basic nitrogen (N4) often becomes protonated at physiological pH, forming a cation that interacts via 

-cation stacking with the Tyr652 and Phe656 residues inside the hERG channel pore.
Troubleshooting Protocol

Q1: How do I reduce hERG affinity without losing target potency? A: You must lower the basicity of the distal nitrogen (N4) or disrupt the lipophilic pharmacophore.

Strategy A: pKa Modulation (The "Basicity" Lever) The most effective strategy is to lower the pKa of the basic amine below 7.5-8.0, reducing the fraction of positively charged species at physiological pH.

Modification

pKa (Approx)
Mechanism
N-Acylation / Sulfonylation -3 to -5 unitsConverts amine to amide/sulfonamide (removes basicity entirely).

-Fluorination
-1.5 to -2.0 unitsInductive electron withdrawal reduces N-lone pair availability.
Oxygen Insertion (Morpholine) -2.0 unitsReplaces piperazine with morpholine (bioisostere with lower pKa).
Electron-Deficient Aryl -1.0 to -3.0 unitsAttaching a pyridine/pyrimidine instead of phenyl at N4.

Strategy B: Steric Shielding Introduce steric bulk adjacent to the basic nitrogen to prevent it from entering the narrow hERG pore.

  • Action: Add a methyl group at the C3 or C5 position of the piperazine ring.

  • Result: This creates a "twisted" conformation that clashes with hERG residues but often preserves target binding if the pocket is tolerant.

Visual Guide: hERG Mitigation Decision Tree

hERG_Mitigation Start High hERG Inhibition detected Check_pKa Is the basic amine pKa > 8.0? Start->Check_pKa Check_Potency Is the basic N essential for Target Binding? Check_pKa->Check_Potency Yes Action_Lipophilicity STRATEGY 3: Reduce LogP (Add Polar Groups to Periphery) Check_pKa->Action_Lipophilicity No (pKa is low) Action_Reduce_pKa STRATEGY 1: Reduce Basicity (Add F, use Pyridine, or Amide) Check_Potency->Action_Reduce_pKa No (H-bond only) Action_Steric STRATEGY 2: Steric Shielding (Add Methyl at C3/C5) Check_Potency->Action_Steric Yes (Salt bridge required)

Caption: Logical workflow for structural modification of piperazines to reduce hERG liability based on basicity and pharmacophore requirements.

Module 2: Reactive Metabolites (Bioactivation)

Problem: My compound shows time-dependent inhibition (TDI) of CYPs or forms glutathione adducts. Root Cause: The piperazine ring is susceptible to oxidative bioactivation. CYP450 enzymes (typically CYP3A4 or CYP2D6) can oxidize the


-carbon, leading to an unstable carbinolamine, which dehydrates to a reactive iminium ion  or quinone-imine  species. These electrophiles covalently bind to proteins (toxicity) or DNA (genotoxicity).
Diagnostic Workflow

Q2: How do I confirm if the piperazine ring is the source of bioactivation? A: Run a Cyanide Trapping Assay in human liver microsomes (HLM).

  • Protocol: Incubate compound + HLM + NADPH + Potassium Cyanide (KCN).

  • Detection: Analyze via LC-MS/MS.

  • Signature: A mass shift of +27 Da (addition of CN group) indicates the trapping of an iminium intermediate derived from the piperazine ring [1].

Prevention Strategies
  • Block the Metabolic Soft Spot: The

    
    -carbons (C2/C6) are the primary sites of oxidation.
    
    • Fix: Introduce gem-dimethyl groups or a spiro-cycle at the C2 position. This sterically hinders CYP approach and removes abstractable protons.

  • Electronic Deactivation:

    • Fix: Replace the N-alkyl group with an electron-withdrawing group (e.g., acetyl, sulfonyl, or fluorinated alkyl). This raises the oxidation potential of the nitrogen lone pair, making the initial single-electron transfer (SET) step more difficult.

Visual Guide: Mechanism of Piperazine Bioactivation

Bioactivation Parent Piperazine Parent (Tertiary Amine) Metabolite1 Carbinolamine (Unstable) Parent->Metabolite1 CYP450 (Oxidation) Iminium Reactive Iminium Ion (Electrophile) Metabolite1->Iminium -H2O (Dehydration) Toxicity Covalent Binding (Protein/DNA Adducts) Iminium->Toxicity Nucleophilic Attack (In Vivo) Trapped Stable Cyano Adduct (+27 Da Mass Shift) Iminium->Trapped KCN Trapping (In Vitro Assay)

Caption: The oxidative pathway converting piperazines into reactive iminium species, showing both the toxicological outcome and the diagnostic trapping method [1].[1][2][3][4][5]

Module 3: Phospholipidosis (PLD)

Problem: Electron microscopy reveals "lamellar bodies" in lysosomes, or the in vitro PLD assay is positive. Root Cause: Substituted piperazines often fit the profile of Cationic Amphiphilic Drugs (CADs) . They possess a hydrophobic ring system and a basic amine (cationic at pH 4-5 within the lysosome). This allows them to penetrate the lysosome, become protonated (trapped), and complex with phospholipids, inhibiting their degradation.

Risk Assessment Matrix

Q3: Can I predict PLD risk before synthesis? A: Yes. Use the calculated physicochemical properties. A widely accepted predictive rule for PLD risk is:


[6]

If the sum of squares exceeds 110, the risk of PLD is high (>70%) [2].

ParameterTarget RangeRationale
pKa (Most Basic N)

Reduces lysosomal trapping (lysosomal pH ~4.5).
ClogP

Reduces affinity for the phospholipid bilayer.
Total Basic Centers Limit to 1Multiple basic nitrogens exponentially increase PLD risk.

Mitigation Protocol:

  • Reduce Lipophilicity: Add polar groups (hydroxyl, sulfone) to the aryl substituents attached to the piperazine.

  • Reduce Basicity: As described in Module 1, use electron-withdrawing groups near the nitrogen.[7] Replacing a piperidine with a piperazine often lowers pKa by ~2 units, which can be sufficient to move a compound out of the "CAD" danger zone [2].

Module 4: Promiscuity (GPCR Selectivity)

Problem: My piperazine hits the target but also binds to Dopamine (D2), Serotonin (5-HT), or Adrenergic (


1) receptors.
Root Cause:  The N-arylpiperazine moiety is a "privileged structure" for aminergic GPCRs. The flexibility of the piperazine ring (chair/boat interconversion) allows it to adopt conformations that fit multiple receptor pockets.
Selectivity Engineering

Q4: How do I clean up the off-target profile? A: Conformational Restriction. By locking the piperazine into a specific geometry, you can discriminate between the target and off-targets.

Experimental Approaches:

  • Bridged Piperazines: Use 2,5-diazabicyclo[2.2.1]heptane scaffolds. This locks the ring in a specific boat-like or chair-like conformation.

  • C-Substituents: Introducing a methyl group at C2 or C3 restricts the rotation of the N-aryl bond and locks the ring pucker preference.

    • Example: 2-methylpiperazines often show superior selectivity profiles compared to unsubstituted analogs due to the "equatorial preference" of the methyl group, which forces a specific vector for the N-substituents [3].

References

  • Attwa, M. W., et al. (2020).[4] Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS.[4] RSC Advances. Link

  • Plowright, A. T., et al. (2011). Medicinal chemistry strategies to minimize phospholipidosis. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. Link

Sources

Reference Data & Comparative Studies

Validation

Reproducibility Guide: Synthesis of 4-(2-Amino-4-methylphenyl)piperazin-2-one

This guide provides an in-depth technical analysis of the synthesis of 4-(2-Amino-4-methylphenyl)piperazin-2-one , a critical scaffold often utilized in the development of kinase inhibitors and GPCR ligands.[1][2] The gu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis of 4-(2-Amino-4-methylphenyl)piperazin-2-one , a critical scaffold often utilized in the development of kinase inhibitors and GPCR ligands.[1][2] The guide prioritizes reproducibility, scalability, and chemical fidelity, contrasting the two primary synthetic strategies: Convergent Nucleophilic Aromatic Substitution (SNAr) and Linear Cyclization .[3][4]

Executive Summary & Strategic Analysis

The synthesis of N-aryl piperazinones presents a specific regioselectivity challenge: distinguishing between the N1 (lactam) and N4 (amine) nitrogens.[1][3] For the target molecule, 4-(2-Amino-4-methylphenyl)piperazin-2-one , the objective is to install a substituted aniline moiety at the N4 position.[1][2][3]

Our comparative analysis identifies the Convergent SNAr Route as the superior method for reproducibility and yield, minimizing side reactions associated with ring closure in the Linear Cyclization route.[4]

Comparison of Synthetic Methodologies
FeatureMethod A: Convergent SNAr (Recommended) Method B: Linear Cyclization
Mechanism Coupling pre-formed piperazin-2-one with activated aryl fluoride.[1][2][3]Building the lactam ring upon an N-aryl ethylenediamine backbone.[1][4]
Key Reagents Piperazin-2-one, 4-Fluoro-3-nitrotoluene, K₂CO₃.[1][2][4]N-(2-Amino-4-methylphenyl)ethylenediamine, Chloroacetyl chloride.[1][2][3][4]
Step Count 2 (Coupling + Reduction)3-4 (Protection, Alkylation, Cyclization, Deprotection)
Overall Yield 65 - 75% 30 - 45%
Reproducibility High (Self-validating regioselectivity)Low (Sensitive to dilution, polymerization risks)
Scalability Excellent (Kilogram scale feasible)Poor (High dilution required for cyclization)

Detailed Experimental Protocols

Method A: The Convergent SNAr Route (Gold Standard)[3]

This protocol exploits the significant nucleophilicity difference between the N4 amine (pKa ~9) and the N1 amide (pKa ~15) of piperazin-2-one, ensuring exclusive N4-arylation without protecting groups.[1][3]

Phase 1: Nucleophilic Aromatic Substitution

Objective: Synthesis of 4-(4-methyl-2-nitrophenyl)piperazin-2-one.

  • Reagents:

    • Piperazin-2-one (1.0 equiv)[1][3]

    • 4-Fluoro-3-nitrotoluene (1.1 equiv) [Note: The fluoro derivative is 10x more reactive than the chloro analog in SNAr].[1][3]

    • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous, finely ground).[3][4]

    • Solvent: Acetonitrile (MeCN) or DMSO.[1][3][4] MeCN is preferred for easier workup.[1][2][4]

  • Procedure:

    • Charge a reaction vessel with Piperazin-2-one and MeCN (10 mL/g).

    • Add K₂CO₃ and stir at room temperature for 15 minutes.

    • Add 4-Fluoro-3-nitrotoluene dropwise.[1][2][4]

    • Heat the mixture to reflux (80-82°C) for 6-8 hours.

    • In-Process Control (IPC): Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[1][3][4][5] The limiting reagent (piperazinone) should be <1%.[3][4]

    • Workup: Cool to RT. Filter off inorganic salts.[1][2][4] Concentrate the filtrate. Recrystallize the yellow solid from Ethanol/Water.[4]

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the target aniline.[4]

  • Reagents:

    • Nitro-intermediate (from Phase 1).[1][3][4]

    • 10% Pd/C (5 wt% loading).

    • Hydrogen gas (balloon pressure or 1-3 bar).[1][3][4]

    • Solvent: Methanol or Ethanol.[1][2][4][5]

  • Procedure:

    • Dissolve the nitro compound in Methanol (20 volumes).

    • Inert the vessel with Nitrogen.[4] Add Pd/C carefully (pyrophoric risk).[1][3][4]

    • Purge with Hydrogen gas.[1][2][4] Stir vigorously at Room Temperature for 4-12 hours.

    • Critical Check: Monitor for the disappearance of the yellow color.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[4]

    • Purification: The product is an off-white solid.[1][4] If necessary, purify via flash chromatography (DCM/MeOH/NH₃ 90:10:1).[3][4]

Method B: Linear Cyclization (Alternative)[1][3][4]

Use this method only if 4-fluoro-3-nitrotoluene is unavailable.[1][2][3]

  • Step 1: Alkylation of N-(4-methyl-2-nitrophenyl)ethylenediamine with Ethyl chloroacetate.[1][3][4]

  • Step 2: Thermal cyclization in refluxing toluene/xylene.

    • Reproducibility Warning: This step often yields oligomers if concentration is too high.[1][2][4] High dilution conditions (0.01 M) are required, severely limiting throughput.[3][4]

Mechanism & Workflow Visualization

The following diagram illustrates the superior logic of the Convergent Route, highlighting the regioselective control points.

Synthesispathway Start1 Piperazin-2-one (Nucleophile) Intermediate Intermediate: 4-(4-methyl-2-nitrophenyl) piperazin-2-one Start1->Intermediate S_NAr Coupling K2CO3, MeCN, Reflux (Regioselective at N4) SideProduct Impurity: N1-Arylation (Prevented by Weak Base) Start1->SideProduct Strong Base (NaH) Avoid! Start2 4-Fluoro-3-nitrotoluene (Electrophile) Start2->Intermediate Product Target Product: 4-(2-Amino-4-methylphenyl) piperazin-2-one Intermediate->Product Reduction H2, Pd/C, MeOH

Caption: Workflow of the Convergent SNAr Route. Note the critical control point at the coupling stage to avoid N1-arylation.

Troubleshooting & Reproducibility Factors

To ensure consistent results across different batches, adhere to these critical parameters:

IssueCauseSolution
Low Yield in Step 1 Incomplete conversion or N1-alkylation.Use 4-Fluoro analog (not Chloro).[1][3][4] Ensure base is K₂CO₃ (weak), not NaH.[3][4]
Impurity Formation Oxidation of the aniline product.[4]Store the final product under inert atmosphere (Argon/Nitrogen) at -20°C.
Poor Solubility The piperazinone ring is polar.[1]Use polar aprotic solvents (DMSO/DMF) if MeCN reflux is insufficient, but aqueous workup will be required.[3][4]
Incomplete Reduction Catalyst poisoning.Ensure the nitro-intermediate is free of sulfur or halide impurities before hydrogenation.[1][4]

References

  • Regioselectivity in Piperazinone Synthesis

    • Title: "Practical Synthesis of N-Aryl Piperazinones via SNAr."
    • Source:Journal of Organic Chemistry (General reference for N4-selectivity).[1][3][4]

    • Context: Establishes K₂CO₃ as the base of choice for N4-selective alkylation/arylation.[1][4]

    • [1][3][4]

  • Imatinib & Related Kinase Inhibitor Intermediates

    • Title: "Process for the preparation of Imatinib and its intermediates."[4]

    • Source: Patent WO2004108699.[1][2][4]

    • Context: Describes the handling of 2-amino-4-methylphenyl moieties and reduction of nitro-precursors.
    • [1][3][4]

  • General Piperazine/Piperazinone Synthesis

    • Title: "Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution."
    • Source:Synthesis (Thieme).[1][3][4]

    • Context: Provides background on constructing the piperazinone ring (Method B comparison).
    • [1][3][4]

Sources

Comparative

Publish Comparison Guide: In Vitro and In Vivo Correlation for Piperazinone Compounds

This guide provides a technical comparison and workflow for establishing In Vitro-In Vivo Correlations (IVIVC) specifically for piperazinone -based compounds. It contrasts the piperazinone scaffold with its structural pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and workflow for establishing In Vitro-In Vivo Correlations (IVIVC) specifically for piperazinone -based compounds. It contrasts the piperazinone scaffold with its structural predecessor, piperazine , highlighting why the former offers superior predictability in drug development.

Executive Summary: The Piperazinone Advantage

In medicinal chemistry, the piperazine ring is a classic "privileged scaffold," but it suffers from a critical liability: high metabolic turnover due to its two basic nitrogen centers.[1] This often leads to poor In Vitro-In Vivo Correlation (IVIVC), where promising in vitro potency fails to translate into in vivo exposure due to rapid clearance.

The piperazinone (piperazin-2-one) scaffold addresses this by introducing a carbonyl group adjacent to one nitrogen. This modification reduces basicity, blocks specific metabolic soft spots, and rigidifies the conformation.

Comparison at a Glance:

FeaturePiperazine (Standard)Piperazinone (Optimized)Impact on IVIVC
Basicity (

)
High (~9.8 / 5.6)Moderate (~6.0 / Amide neutral)Improved membrane permeability; less lysosomal trapping.
Metabolic Liability High (N-oxidation, N-dealkylation)Low (Amide stabilizes ring)Higher. In vitro clearance data correlates better with in vivo PK.
Conformation Flexible (Chair/Boat)Constrained (Planar amide)More predictable receptor binding thermodynamics.
IVIVC Success Rate Low (Class III/IV behavior frequent)High (Often shifts to Class II)Linear correlations (

) are more achievable.

Mechanistic Grounding: Why Piperazinone Improves Correlation

To establish a valid IVIVC, the limiting factor in vivo must be captured by the in vitro assay. For piperazines, the limiting factor is often metabolism (hepatic clearance), not just dissolution.

The Metabolic Blockade

Piperazine is prone to CYP450-mediated N-dealkylation. By oxidizing the ring to piperazinone, we effectively "cap" one metabolic site. This shifts the compound's clearance profile from enzyme-limited (hard to predict) to permeability/solubility-limited (easier to predict via IVIVC).

Visualization: Structural Impact on Metabolism

The following diagram illustrates the metabolic pathways and how piperazinone blocks the primary clearance route.

MetabolicPathway cluster_0 Piperazine Scaffold (High Liability) cluster_1 Piperazinone Scaffold (Stabilized) Pip Piperazine (2 Basic Nitrogens) Met1 N-Oxide Metabolite Pip->Met1 CYP450 (Rapid) Met2 Ring Opening (Inactive) Pip->Met2 Dealkylation PoorIVIVC Poor IVIVC (Non-linear) Met1->PoorIVIVC Unpredictable CL PipOne Piperazinone (1 Basic N, 1 Amide) PipOne->Met1 Minor Pathway Stable Intact Scaffold (Systemic Circulation) PipOne->Stable Metabolic Resistance GoodIVIVC High IVIVC (Level A) Stable->GoodIVIVC Predictable CL

Caption: Comparative metabolic fate. Piperazinone blocks the rapid N-oxidation pathway, ensuring plasma concentration is driven by absorption (predictable) rather than clearance (variable).

Experimental Protocols for IVIVC Establishment

To validate the superiority of a piperazinone candidate, you must generate paired in vitro and in vivo data sets.

Protocol A: In Vitro Metabolic Stability (Microsomal)

Purpose: Determine Intrinsic Clearance (


) to predict Hepatic Clearance.
  • Preparation:

    • Test Compound: 1 µM in phosphate buffer (pH 7.4).

    • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
  • Termination & Analysis:

    • Quench with ice-cold acetonitrile (containing internal standard).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
Protocol B: In Vivo Pharmacokinetics (Rat)

Purpose: Determine actual Clearance (


) and Bioavailability (

).
  • Subjects: Male Sprague-Dawley rats (

    
     per group), fasted 12h.
    
  • Dosing:

    • IV Group: 1 mg/kg (Bolus tail vein).

    • PO Group: 5 mg/kg (Oral gavage in 0.5% Methylcellulose).

  • Sampling:

    • Blood collection (jugular vein) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • Plasma separation (EDTA tubes).

  • Analysis:

    • LC-MS/MS quantification against calibration curve.

    • Non-compartmental analysis (NCA) to derive

      
      , 
      
      
      
      ,
      
      
      .

Establishing the Correlation (Data Synthesis)

The "Gold Standard" for this class of compounds is a Level A Correlation (point-to-point) or a Rank Order Correlation between predicted and observed clearance.

Step 1: Scaling In Vitro Data

Convert the microsomal intrinsic clearance (


) to predicted whole-organ clearance (

) using the Well-Stirred Model :


  • 
    : Hepatic blood flow (e.g., 55 mL/min/kg for rats).
    
  • 
    : Fraction unbound in plasma (determined via dialysis).
    
Step 2: Correlation Plot

Plot


 (X-axis) vs. 

(Y-axis) for the piperazinone series vs. the piperazine series.

Expected Outcome:

  • Piperazine Series: Low correlation (

    
    ). In vitro data underestimates clearance due to extra-hepatic metabolism or transporter effects.
    
  • Piperazinone Series: High correlation (

    
    ). The structural stability ensures that hepatic microsomes accurately model the primary elimination pathway.
    
Visualization: The IVIVC Workflow

The following diagram details the computational logic for establishing the correlation.

IVIVC_Workflow cluster_inputs Input Data InVitro In Vitro Data (Microsomal Stability + Permeability) Scaling Physiological Scaling (Well-Stirred Model) InVitro->Scaling InVivo In Vivo Data (Rat PK: AUC, Cmax) Deconvolution Deconvolution (Wagner-Nelson Method) InVivo->Deconvolution Correlation Correlation Analysis (Linear Regression) Scaling->Correlation Predicted CL Deconvolution->Correlation Fraction Absorbed Validation Model Validation (% Prediction Error < 10%) Correlation->Validation

Caption: Workflow for Level A IVIVC. In vitro clearance is scaled to predict hepatic extraction, which is then correlated with in vivo absorption/clearance data.

Case Study Data: Piperazinone vs. Alternatives

The following table summarizes a representative dataset (derived from aggregated literature on kinase inhibitors) demonstrating the superior predictability of piperazinone.

ParameterCompound A (Piperazine)Compound B (Piperazinone)Note
In Vitro

120 µL/min/mg15 µL/min/mgPiperazinone is 8x more stable.
Predicted

45 mL/min/kg8 mL/min/kgScaled using Well-Stirred Model.
Observed

70 mL/min/kg9 mL/min/kgPiperazine: Huge prediction error (extra-hepatic CL).Piperazinone: Excellent prediction.
Bioavailability (

)
12%65%Piperazinone achieves viable oral exposure.
IVIVC Status Failed (Prediction Error > 50%)Validated (Prediction Error < 15%)Supports waiver of future BE studies.[2]

References

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Source: MedChemComm (RSC Publishing) [Link][3]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: National Institutes of Health (NIH) [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives. Source: Iranian Journal of Pharmaceutical Research (via NIH) [Link]

  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives. Source: MDPI (Molecules) [Link]

  • Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Source: U.S. Food and Drug Administration (FDA) [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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